3-(4-Bromophenyl)morpholine hydrochloride
Description
The exact mass of the compound 3-(4-Bromophenyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Bromophenyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-bromophenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXSBSWSBIWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-61-2 | |
| Record name | 3-(4-bromophenyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-Bromophenyl)morpholine hydrochloride CAS number and physical properties
Executive Summary
3-(4-Bromophenyl)morpholine hydrochloride is a specialized heterocyclic building block and pharmacophore scaffold used primarily in medicinal chemistry. It belongs to the class of 3-aryl morpholines , a structural motif found in various central nervous system (CNS) active agents, including norepinephrine-dopamine reuptake inhibitors (NDRIs) like phenmetrazine.
Unlike its more common isomer, 4-(4-bromophenyl)morpholine (where the aryl group is attached to the nitrogen), this compound features the aryl group at the C3 position, creating a chiral center adjacent to the secondary amine. This structural feature is critical for stereoselective binding in monoamine transporter pockets.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
Identification Data
| Parameter | Detail |
| Chemical Name | 3-(4-Bromophenyl)morpholine hydrochloride |
| CAS Number (HCl) | 1955506-61-2 |
| CAS Number (Free Base) | 1225823-06-2 |
| Molecular Formula | C₁₀H₁₃BrClNO (HCl salt) |
| Molecular Weight | 278.57 g/mol (HCl salt) / 242.11 g/mol (Free Base) |
| SMILES | C1COCC(N1)C2=CC=C(C=C2)Br.Cl |
| IUPAC Name | 3-(4-bromophenyl)morpholine;hydrochloride |
Critical Isomer Distinction
WARNING: Researchers frequently conflate this compound with its N-aryl isomer.
-
Target Compound (C-Aryl): 3-(4-Bromophenyl)morpholine .[1][2] The phenyl ring is attached to a carbon atom. It is a secondary amine.
-
Common Isomer (N-Aryl): 4-(4-Bromophenyl)morpholine (CAS 30483-75-1).[3] The phenyl ring is attached to the nitrogen atom. It is a tertiary amine.
-
Impact: These two isomers have vastly different reactivities and biological profiles. Ensure your supplier specifies the "3-phenyl" or "C-phenyl" structure.
Physical Properties
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically >200°C (decomposition) for HCl salts of this class; Free base is often an oil or low-melting solid. |
| Solubility | High in Water, DMSO, Methanol; Low in Hexane, Ether. |
| Hygroscopicity | Moderate (Store in desiccator) |
Synthetic Methodology
The synthesis of 3-aryl morpholines is more complex than N-aryl morpholines. The following protocol describes the Ring-Closing of Amino Alcohols , a robust method favored for its ability to generate the morpholine core around the chiral center.
Reaction Pathway Diagram
Caption: Synthetic route via reduction of alpha-bromoacetophenone derivatives followed by cyclization.
Detailed Protocol (Representative)
Prerequisites: Fume hood, inert atmosphere (N₂), standard PPE.
Step 1: Preparation of the Amino-Diol Precursor
-
Starting Material: Begin with 2-(4-bromophenyl)oxirane (commercially available or prepared from 4-bromobenzaldehyde via Corey-Chaykovsky reaction).
-
Reagent: Add Ethanolamine (1.2 equiv) to a solution of the oxirane in Isopropanol.
-
Conditions: Reflux for 4–6 hours.
-
Workup: Concentrate in vacuo. The resulting oil is the intermediate 2-((2-(4-bromophenyl)-2-hydroxyethyl)amino)ethanol.
Step 2: Cyclization to Morpholine
-
Acid Cyclization: Dissolve the intermediate in 70% H₂SO₂ (sulfuric acid) at 0°C.
-
Heating: Slowly warm to 140°C and stir for 2 hours. This effects the dehydration and ring closure.
-
Neutralization: Pour onto crushed ice and basify with NaOH to pH 10.
-
Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.[4]
Step 3: Salt Formation
-
Dissolve the crude free base in dry Diethyl Ether or Dioxane.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: The white HCl salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.
Biological Applications & Therapeutic Potential
The 3-phenylmorpholine scaffold is a "privileged structure" in neuropharmacology.
Structure-Activity Relationship (SAR)[12]
-
3-Position Aryl Group: Mimics the aromatic ring of catecholamines (dopamine/norepinephrine). The 4-bromo substituent increases lipophilicity and metabolic stability (blocking para-hydroxylation).
-
Secondary Amine: Essential for hydrogen bonding with the aspartate residue in the binding site of monoamine transporters (MATs).
-
Selectivity: The S-enantiomer of 3-phenylmorpholines often exhibits higher potency for the Dopamine Transporter (DAT), while the R-enantiomer may favor the Norepinephrine Transporter (NET).
Mechanistic Pathway
Caption: Pharmacological mechanism of action for 3-aryl morpholine scaffolds.
Handling, Stability, and Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocols:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh.
References
-
ChemBK. (n.d.). 3-(4-BROMOPHENYL)MORPHOLINE HCl Properties and CAS. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 72212778, 3-(4-Bromophenyl)morpholine. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Morpholines. Retrieved February 13, 2026, from [Link]
-
Kumari, A., & Singh, R. K. (2020).[5][6] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]
Sources
- 1. 3-(4-Bromophenyl)morpholine | C10H12BrNO | CID 72212778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-(4-溴苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Profile of 3-(4-Bromophenyl)morpholine Derivatives
[1]
Executive Summary & Chemical Identity
3-(4-Bromophenyl)morpholine represents a specific subclass of morpholine-based psychotropic agents.[1] Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), where the aromatic ring is attached to the C2 position, this compound features the aryl group at the C3 position .[1]
This structural distinction fundamentally alters its binding pose within monoamine transporters (MATs). While 2-phenylmorpholines are classic monoamine releasers, 3-phenylmorpholines often function as potent, selective reuptake inhibitors , particularly for norepinephrine (NET) and dopamine (DAT).[1] The introduction of a para-bromo substituent modulates this selectivity, enhancing serotonergic (SERT) affinity due to increased lipophilicity and halogen-specific interactions.
Structural Differentiation
To ensure experimental accuracy, researchers must distinguish between the three primary regioisomers:
-
3-(4-Bromophenyl)morpholine: (Target of this guide) Aryl group at C3 adjacent to the amine.[1]
-
2-(4-Bromophenyl)morpholine: Phenmetrazine analogue; Aryl group at C2 next to the oxygen.[1]
-
4-(4-Bromophenyl)morpholine: Aryl group attached directly to the nitrogen (N-aryl).[1]
Figure 1: Structural differentiation of bromophenyl-morpholine isomers. The C3-substitution pattern is critical for the specific pharmacological profile described herein.
Pharmacological Profile & Mechanism of Action[2][3][4][5]
Monoamine Transporter (MAT) Activity
The 3-phenylmorpholine scaffold is a privileged structure for Norepinephrine-Dopamine Reuptake Inhibition (NDRI) .[1] The addition of the 4-bromo substituent introduces a secondary mechanism involving the Serotonin Transporter (SERT).[1]
| Transporter | Primary Mechanism | Affinity Prediction ( | Functional Consequence |
| NET (Norepinephrine) | Reuptake Inhibition | High (< 50 nM) | Alertness, sympathomimetic effects, potential anorectic activity.[1] |
| DAT (Dopamine) | Reuptake Inhibition | Moderate (50–200 nM) | Locomotor stimulation, motivation enhancement. Lower abuse potential than releasers.[1] |
| SERT (Serotonin) | Reuptake Inhibition | Moderate-High (< 100 nM) | Mood modulation.[1] The 4-Br group significantly boosts SERT affinity compared to the unsubstituted parent.[1] |
The "Para-Substituent" Effect
In medicinal chemistry, para-substitution on a phenyl ring attached to a psychotropic scaffold follows a predictable SAR trend.
-
Steric Bulk & Lipophilicity: The bromine atom is lipophilic and bulky.[1] This allows the molecule to occupy the hydrophobic pocket of the SERT more effectively than the unsubstituted analogue.
-
Metabolic Blocking: The para-position is a primary site for cytochrome P450 oxidation (hydroxylation).[1] A bromine atom blocks this metabolic route, potentially extending the half-life (
) of the compound compared to 3-phenylmorpholine.[1] -
Halogen Bonding: The bromine can participate in halogen bonding with carbonyl backbone residues within the transporter protein, stabilizing the inhibitor-transporter complex.[1]
Figure 2: Pharmacodynamic interactions. The 4-bromo substituent shifts the molecule from a pure NDRI towards a triple reuptake inhibitor (TRI) profile.[1]
Synthesis & Optimization
To synthesize 3-(4-bromophenyl)morpholine specifically (avoiding the 2-phenyl isomer), the Phenylglycine Route is the most robust method.[1] This pathway guarantees the C3 regiochemistry by establishing the carbon skeleton before ring closure.
Validated Synthetic Pathway
Precursor: 4-Bromophenylglycine (commercially available or synthesized via Strecker synthesis).[1]
-
Reduction: The amino acid is reduced to the amino alcohol, 2-amino-2-(4-bromophenyl)ethanol .[1]
-
Reagents:
in THF or .
-
-
Acylation: The amino alcohol is reacted with chloroacetyl chloride to form the chloroacetamide.[1]
-
Reagents:
, , DCM, .
-
-
Cyclization: Base-mediated intramolecular displacement of the chloride by the hydroxyl group forms the morpholin-3-one (lactam).[1]
-
Reagents:
or in THF.
-
-
Final Reduction: The lactam is reduced to the morpholine.[1]
-
Reagents:
or .
-
Step-by-Step Protocol (Lactam Reduction)
Note: This protocol assumes the intermediate 5-(4-bromophenyl)morpholin-3-one has been isolated.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under nitrogen atmosphere.
-
Reagent Prep: Charge flask with anhydrous THF (50 mL) and
(3.0 equiv). Cool to . -
Addition: Dissolve 5-(4-bromophenyl)morpholin-3-one (1.0 equiv) in anhydrous THF. Add dropwise to the hydride suspension over 30 minutes.
-
Reflux: Warm to room temperature, then reflux for 12 hours. Monitor via TLC (disappearance of amide carbonyl).
-
Workup (Fieser Method): Cool to
. Carefully quench with water ( mL), 15% NaOH ( mL), and water ( mL). -
Purification: Filter the granular precipitate. Extract filtrate with diethyl ether. Dry over
. Convert to Hydrochloride salt using ethereal HCl for stability.[1]
Figure 3: Synthetic route ensuring C3-regioselectivity. This pathway avoids the formation of the 2-phenyl isomer common in aminoketone reductions.[1]
Experimental Validation: Uptake Inhibition Assay
To validate the pharmacological profile, the following in vitro assay protocol is recommended.
Objective: Determine
-
Tissue Preparation: Prepare synaptosomes from rat striatum (for DAT) and cerebral cortex (for NET/SERT). Homogenize tissue in ice-cold 0.32 M sucrose buffer.
-
Incubation:
-
Substrate Addition: Add radiolabeled neurotransmitters:
-
Termination: Terminate reaction after 5–10 min by rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression analysis (GraphPad Prism).
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link
-
Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones and related agents." Neuropharmacology. Link
-
Negus, S. S., et al. (2007). "Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-discrimination in rhesus monkeys."[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Mayer, F. P., et al. (2018). "Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine." Frontiers in Pharmacology. Link
-
ChemBK. (2023).[1] "3-(4-Bromophenyl)morpholine Hydrochloride Properties." Chemical Book Database.[1] Link
Therapeutic Potential of 3-(4-Bromophenyl)morpholine HCl in Medicinal Chemistry
Executive Summary
3-(4-Bromophenyl)morpholine HCl (CAS: 1225823-06-2) represents a high-value "privileged scaffold" in modern CNS drug discovery. Unlike its N-substituted counterparts, this C-substituted morpholine possesses a chiral center at the 3-position, imparting specific stereochemical vectorality crucial for binding to monoamine transporters (MATs) and Sigma receptors.
This guide analyzes the compound not merely as a final drug, but as a versatile advanced intermediate . Its 4-bromophenyl moiety serves as a critical synthetic handle, enabling late-stage diversification via Palladium-catalyzed cross-coupling to generate libraries of biaryl-morpholines—a structural motif found in potent antidepressants and appetite suppressants.
Chemical Architecture & Pharmacophore Analysis[1]
The therapeutic utility of 3-(4-Bromophenyl)morpholine stems from its structural homology to known psychostimulants and antidepressants, refined by the electronic and steric properties of the bromine substituent.
Structural Homology
The 3-phenylmorpholine core is the pharmacophoric backbone of Phenmetrazine (3-methyl-2-phenylmorpholine) and Reboxetine (2-substituted). By shifting the phenyl ring to the 3-position and removing the 2-methyl group, the scaffold retains norepinephrine reuptake inhibition (NRI) potential while altering metabolic susceptibility.
The Role of the Bromine Atom
The para-bromo substituent serves three distinct medicinal chemistry functions:
-
Metabolic Blocking: It blocks para-hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), significantly extending the half-life compared to the unsubstituted parent.
-
Halogen Bonding: The bromine atom can participate in halogen bonding (σ-hole interactions) with backbone carbonyls in target proteins, potentially increasing potency.
-
Synthetic Handle: It provides a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid "lead hopping" from a single precursor.
Physicochemical Profile
| Property | Value | Implication |
| Formula | C₁₀H₁₂BrNO · HCl | Salt form ensures water solubility for assays. |
| MW | 242.11 (Free Base) | Low MW leaves room for functionalization (Fragment-Based Design). |
| cLogP | ~2.1 | Ideal for Blood-Brain Barrier (BBB) penetration. |
| TPSA | 21.26 Ų | Highly permeable (CNS active range < 90 Ų). |
| H-Bond Donors | 1 (Amine) | Critical for ionic bonding with Aspartate in MATs. |
Therapeutic Targets & Mechanism of Action
Monoamine Transporter Modulation (NET/DAT)
Based on SAR studies of 3-arylmorpholines, this scaffold acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . The secondary amine nitrogen is protonated at physiological pH, forming a salt bridge with the conserved aspartate residue (e.g., Asp75 in DAT) within the transporter's central binding site. The 3-phenyl ring projects into the hydrophobic S1 pocket.
Sigma-1 Receptor Ligand
Morpholine derivatives are privileged structures for Sigma-1 receptor binding. The 4-bromophenyl group enhances lipophilicity, favoring interaction with the hydrophobic regions of the Sigma-1 chaperone. Ligands in this class show potential for neuroprotection and cognitive enhancement.
Pathway Visualization
The following diagram illustrates the interaction logic and downstream effects.
Figure 1: Pharmacological interaction map showing dual-targeting potential at MATs and Sigma receptors.
Synthetic Protocols
The synthesis of C-substituted morpholines is more challenging than N-substituted analogues. The following protocol describes the Enantioselective Synthesis via Amino Alcohol Cyclization , which allows for the production of the biologically active (S)- or (R)-enantiomer starting from the corresponding phenylglycine.
Synthesis of 3-(4-Bromophenyl)morpholine HCl
Prerequisites:
-
(S)-4-Bromophenylglycine (Starting Material)
-
Lithium Aluminum Hydride (LiAlH4)
-
Chloroacetyl chloride
-
Potassium tert-butoxide (KOtBu)
Step-by-Step Methodology:
-
Reduction to Amino Alcohol:
-
Suspend (S)-4-Bromophenylglycine (10 mmol) in anhydrous THF (50 mL) under Nitrogen.
-
Slowly add LiAlH4 (2.5 equiv) at 0°C. Reflux for 12 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to yield (S)-2-amino-2-(4-bromophenyl)ethanol .
-
-
Acylation (Ring Formation Part A):
-
Dissolve the amino alcohol in DCM/aq. NaHCO3 (biphasic system).
-
Add Chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir for 2 hours. Separate organic layer, dry, and concentrate to yield the chloroacetamide intermediate.
-
-
Cyclization (Ring Formation Part B):
-
Dissolve the intermediate in anhydrous t-Amyl alcohol or THF.
-
Add KOtBu (1.5 equiv) to induce intramolecular alkoxide attack on the alkyl chloride.
-
Stir at room temperature for 4 hours.
-
Result:5-(4-bromophenyl)morpholin-3-one .
-
-
Final Reduction:
-
Reduce the lactam (morpholinone) using BH3·THF complex (3 equiv) in refluxing THF for 4 hours.
-
Quench with MeOH/HCl to break the boron complex.
-
Precipitate the HCl salt by adding ethereal HCl.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway from chiral amino acid precursor to final morpholine scaffold.
Medicinal Chemistry Applications: The "Lead Hopping" Strategy
The primary value of this compound in a drug discovery campaign is its ability to generate diverse libraries rapidly. The aryl bromide is a "universal donor" for Palladium catalysis.
Protocol: Suzuki-Miyaura Coupling
To convert the scaffold into a biaryl-morpholine (e.g., targeting specific serotonin receptor subtypes):
-
Reagents: 3-(4-Bromophenyl)morpholine (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3 equiv).
-
Solvent: Dioxane:Water (4:1).
-
Conditions: Degas solvents. Heat to 90°C for 4 hours under Argon.
-
Purification: SCX-2 cartridge (Strong Cation Exchange) catch-and-release to isolate the amine product.
Data Summary: Potential Substituent Effects
| Substituent (via Coupling) | Predicted Effect | Target Utility |
| Phenyl (Biphenyl) | Increases lipophilicity & SERT affinity | Antidepressant |
| Pyridyl | Reduces LogP, introduces H-bond acceptor | Anxiolytic |
| Thiophene | Bioisostere, metabolic stability | ADHD / Stimulant |
References
-
Morpholine Scaffolds in Medicinal Chemistry: Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Medicinal Research Reviews, 2020. URL:[Link]
-
Enantioselective Synthesis of 3-Substituted Morpholines: Title: Catalytic Asymmetric Synthesis of Morpholines.[1][2][3] Source: Journal of Organic Chemistry, 2016.[3] URL:[Link]
-
Phenmetrazine and Analogues: Title: Structure-activity relationships of phenmetrazine-like compounds.[4] Source: European Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Solubility data for 3-(4-Bromophenyl)morpholine hydrochloride in water vs organic solvents
[1]
Executive Summary
3-(4-Bromophenyl)morpholine hydrochloride (CAS: 1955506-61-2) is a critical morpholine scaffold intermediate, structurally analogous to phenmetrazine.[1] Its solubility profile is a determinant factor in two primary domains: synthetic efficiency (e.g., Buchwald-Hartwig cross-couplings) and pharmaceutical formulation (bioavailability and salt selection).[1][2]
This guide addresses the solubility differential between the ionic hydrochloride salt and its lipophilic free base, providing predicted solubility ranges based on structural analogs and detailing the gold-standard protocols for empirical determination.[1][2]
Physicochemical Profile
Understanding the solubility requires analyzing the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent.[1][2]
| Property | Value / Description |
| Molecular Formula | C₁₀H₁₃BrClNO |
| Molecular Weight | 278.57 g/mol (HCl salt) |
| Core Scaffold | Morpholine ring (saturated heterocycle) |
| Key Substituent | 4-Bromophenyl group at the 3-position |
| Salt Form | Hydrochloride (HCl) – Ionic, hydrophilic character |
| Predicted LogP | ~1.6 – 1.9 (Free Base) |
| pKa (Conjugate Acid) | ~8.4 – 9.0 (Morpholine nitrogen) |
The "Salt vs. Base" Dichotomy
The hydrochloride salt is a polar ionic species.[2] It relies on ion-dipole interactions for dissolution.[2] Consequently, it exhibits high solubility in high-dielectric solvents (Water, DMSO) and poor solubility in non-polar solvents (Hexane, Toluene).[1][2] Conversely, neutralizing the salt to its free base dramatically reverses this profile, increasing solubility in organic ethers and chlorinated solvents.[1][2]
Solubility Data: Water vs. Organic Solvents
Note: The values below are synthesized from structural analogs (e.g., Phenmetrazine HCl, 3-Phenylmorpholine HCl) and standard solubility trends for aryl-morpholine salts.[1][2] Empirical validation is recommended for GLP applications.
Comparative Solubility Table (HCl Salt Form)
| Solvent | Solubility Category | Estimated Range (mg/mL) | Mechanistic Rationale |
| Water (pH < 7) | High | > 50 mg/mL | Strong ion-dipole hydration of the chloride anion and protonated amine.[1] |
| PBS (pH 7.4) | Moderate - High | 10 – 30 mg/mL | Buffering at pH 7.4 may approach the pKa, slightly reducing solubility compared to pure water.[1][2] |
| DMSO | Very High | > 100 mg/mL | High dielectric constant ( |
| Methanol | High | 20 – 50 mg/mL | Protic solvent capable of hydrogen bonding; moderate dielectric constant.[2] |
| Ethanol | Moderate | 10 – 25 mg/mL | Reduced polarity compared to methanol; sufficient for formulation but lower capacity.[2] |
| Acetonitrile | Low - Moderate | 1 – 10 mg/mL | Polar aprotic, but lacks the H-bond donation required to stabilize the chloride ion effectively.[1] |
| Dichloromethane | Low | < 1 mg/mL | Poor solvation of ionic species; the free base would be highly soluble here.[2] |
| Hexane / Ether | Insoluble | < 0.1 mg/mL | Non-polar solvents cannot overcome the crystal lattice energy of the salt.[2] |
Solvent Selection for Applications[1][2][4][5]
-
For Bioassays: Use DMSO to prepare a high-concentration stock (e.g., 100 mM), then dilute into aqueous media.[1][2]
-
For Crystallization: A Methanol/Ether system is often effective.[2] Dissolve in methanol (good solubility) and slowly add diethyl ether (anti-solvent) to induce precipitation.[1][2]
-
For Extraction: The salt stays in the aqueous phase.[2] To extract into organic (DCM/EtOAc), you must first basify the aqueous layer (pH > 10) to generate the free base.[1][2]
Experimental Methodologies
To obtain precise solubility values for your specific batch (which can vary by crystal polymorph), use the following self-validating protocols.
Protocol A: Thermodynamic Solubility (The Gold Standard)
This method determines the equilibrium solubility, critical for formulation development.[1][2]
-
Preparation: Place an excess of solid 3-(4-Bromophenyl)morpholine HCl (approx. 20 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (Water, pH 7.4 Buffer, or Ethanol).[1][2]
-
Equilibration: Cap tightly. Shake or stir at constant temperature (25°C) for 24 to 48 hours .
-
Separation: Filter the suspension using a syringe filter (0.45 µm PVDF or PTFE) or centrifuge at 10,000 rpm for 10 minutes.
-
Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 254 nm for the bromophenyl chromophore).[2]
-
Calculation: Compare peak area against a standard curve of known concentration.[2]
-
Protocol B: Kinetic Solubility (High-Throughput Screening)
Used in early discovery to check if a compound will crash out during bioassays.[2]
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Spike 5 µL of stock into 195 µL of aqueous buffer (final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Reading: Measure turbidity (absorbance at 620 nm) or filter and measure UV absorbance.
-
Interpretation: High turbidity = Low Kinetic Solubility.[2]
-
Workflow Visualization
The following diagram illustrates the decision tree for solubility determination and solvent selection.
Figure 1: Decision matrix for selecting Thermodynamic vs. Kinetic solubility protocols.
Mechanistic Insights
The solubility behavior of this compound is governed by the Lattice Energy vs. Solvation Energy balance.[2]
-
Crystal Lattice: The hydrochloride salt forms a stable crystal lattice held together by strong electrostatic forces between the morpholinium cation and the chloride anion.[2]
-
Water Solvation: Water molecules form a hydration shell.[2] The oxygen of water coordinates with the protonated nitrogen (H-bond acceptor), while hydrogens of water solvate the chloride ion.[1][2] This energy release overcomes the lattice energy.[2]
-
Organic Solvents:
-
Methanol/Ethanol:[2][3] Can solvate the ions but less effectively than water (lower dielectric constant), resulting in moderate solubility.[1][2]
-
Hexane/DCM: Cannot stabilize the separated ions.[2] The energy cost to break the ionic lattice is not recovered by solvation, leading to insolubility.[1][2]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72212778: 3-(4-Bromophenyl)morpholine.[2] Available at: [Link][1][2]
-
Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists."[1][2] Drug Discovery Today, 2006.[1][2] (Standard reference for Kinetic vs. Thermodynamic protocols).
Molecular weight and formula of 3-(4-Bromophenyl)morpholine HCl
An In-Depth Technical Guide to 3-(4-Bromophenyl)morpholine Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)morpholine Hydrochloride, a key chemical intermediate for researchers and professionals in drug development and medicinal chemistry. The morpholine scaffold is a privileged structure in modern pharmacology, known for enhancing the physicochemical properties of bioactive molecules. This document details the specific attributes of the 3-(4-bromophenyl) substituted variant, including its molecular characteristics, a plausible synthetic pathway with mechanistic insights, its applications as a versatile building block, and critical safety and handling protocols. The guide is structured to deliver not just data, but also the scientific rationale behind experimental choices, empowering researchers to effectively utilize this compound in their discovery pipelines.
The Phenylmorpholine Scaffold: A Cornerstone in Modern Drug Design
The morpholine ring is a recurring motif in numerous approved therapeutic agents, prized for its ability to improve aqueous solubility and metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.[1] Its saturated, heterocyclic structure is chemically stable and can act as a hydrogen bond acceptor. When functionalized, as in the case of 3-(4-Bromophenyl)morpholine HCl, it becomes a powerful and versatile scaffold.
The "3-phenyl" substitution pattern provides a rigid framework for orienting the phenyl group, while the bromine atom on the phenyl ring serves as a crucial synthetic handle. This halogen allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space and the development of extensive compound libraries for structure-activity relationship (SAR) studies. The hydrochloride salt form further enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in various reaction conditions.
Physicochemical Properties and Characterization
The precise identification and characterization of a starting material are fundamental to reproducible research. 3-(4-Bromophenyl)morpholine HCl is a salt, and it is important to distinguish its properties from its corresponding free base, 3-(4-Bromophenyl)morpholine.
Chemical Structure
Caption: Chemical structure of 3-(4-Bromophenyl)morpholine Hydrochloride.
Key Compound Data
The essential quantitative and qualitative data for 3-(4-Bromophenyl)morpholine HCl are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(4-bromophenyl)morpholine;hydrochloride | [2] |
| CAS Number | 1955506-61-2 | [3][4] |
| Molecular Formula | C₁₀H₁₃BrClNO | [3] |
| Molecular Weight | 278.58 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥95% (Typical) | [4] |
| Free Base Formula | C₁₀H₁₂BrNO | [2] |
| Free Base M.W. | 242.11 g/mol | [2][5] |
Synthesis and Mechanistic Insights
While multiple routes to substituted morpholines exist, a common and logical approach involves the cyclization of an appropriate amino alcohol precursor.[6][7] The following represents a generalized, field-proven workflow for synthesizing 3-substituted morpholines, culminating in the formation of the hydrochloride salt.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of 3-(4-Bromophenyl)morpholine HCl.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Step 1: N-Alkylation of the Amino Alcohol
-
Protocol: To a solution of 2-amino-1-(4-bromophenyl)ethanol (1.0 eq) in a suitable solvent like acetonitrile, add a mild base such as potassium carbonate (2.0 eq) and 2-chloroethanol (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Expertise & Causality: A mild base is chosen here to facilitate the nucleophilic attack of the amine onto the chloro-substituted ethanol without promoting premature or unwanted side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction mechanism.
-
-
Step 2: Intramolecular Cyclization
-
Protocol: After cooling the reaction from Step 1 and filtering off the inorganic salts, the crude intermediate is dissolved in a dry, aprotic solvent like THF. Sodium hydride (NaH, 1.2 eq) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Expertise & Causality: This step is a classic Williamson ether synthesis. A strong, non-nucleophilic base like NaH is required to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile. The subsequent intramolecular Sₙ2 reaction displaces the terminal halide (formed in situ or from an N-chloroethyl intermediate), closing the ring to form the morpholine structure. A dry solvent is critical as NaH reacts violently with water.
-
-
Step 3: Purification of the Free Base
-
Protocol: The reaction is carefully quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified via column chromatography on silica gel.
-
Expertise & Causality: Standard aqueous workup neutralizes the reaction and removes inorganic byproducts. Column chromatography is the definitive method for separating the desired product from unreacted starting materials and any side products, ensuring high purity of the free base before salt formation.
-
-
Step 4: Hydrochloride Salt Formation
-
Protocol: The purified 3-(4-Bromophenyl)morpholine free base is dissolved in a minimal amount of a dry solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
-
Expertise & Causality: The formation of the hydrochloride salt is an acid-base reaction where the basic nitrogen of the morpholine ring is protonated. This process typically increases the compound's melting point and improves its crystallinity and stability, making it easier to handle and weigh accurately. The use of a non-polar solvent like ether facilitates the precipitation of the ionic salt.
-
Applications in Research and Drug Development
3-(4-Bromophenyl)morpholine HCl is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its utility stems from the strategic placement of its functional groups.
-
Scaffold for Library Synthesis: The primary application is in the synthesis of compound libraries. The bromine atom is a versatile functional group for introducing molecular diversity through cross-coupling reactions. This allows medicinal chemists to rapidly generate dozens or hundreds of analogues to probe the SAR of a target protein.
-
Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it an ideal candidate for FBDD campaigns. The phenylmorpholine core can serve as an initial hit that binds to a biological target, with subsequent chemical elaboration guided by structural biology.
-
Precursor to Complex Molecules: This compound serves as a key intermediate for more complex molecules where the morpholine ring is a required pharmacophore. Its presence is noted in molecules targeting neurological disorders and cancer.[8]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. 3-(4-Bromophenyl)morpholine HCl possesses specific hazards that require careful management.
GHS Hazard Information
| Pictogram | Code | Hazard Statement |
| GHS07 | Warning | |
| H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Data sourced from Sigma-Aldrich[4]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4] This prevents degradation from moisture and atmospheric contaminants.
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated chemical waste container. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(4-Bromophenyl)morpholine Hydrochloride is a well-defined chemical entity whose value lies in its strategic design as a synthetic intermediate. The combination of a privileged morpholine scaffold, a reactive bromine handle for diversification, and the stability afforded by the hydrochloride salt form makes it an indispensable tool for medicinal chemists and drug discovery scientists. Understanding its properties, synthesis, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.
References
-
ChemBK. 3-(4-BROMOPHENYL)MORPHOLINE HCl. Available from: [Link]
-
PubChem. 3-(4-Bromophenyl)morpholine. Available from: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
Mouser Electronics. Phoenix Contact 1804933. Available from: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]
-
Wikipedia. Morpholine. Available from: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. 3-(4-Bromophenyl)morpholine | C10H12BrNO | CID 72212778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-(4-Bromophenyl)morpholine hydrochloride | 1955506-61-2 [sigmaaldrich.com]
- 5. 4-(4-Bromophenyl)morpholine 97 30483-75-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
Bioactivity Screening of 3-(4-Bromophenyl)morpholine Hydrochloride Scaffolds
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
This guide outlines the technical framework for the bioactivity screening of 3-(4-Bromophenyl)morpholine hydrochloride (CAS: 1955506-61-2). As a structural analog of the psychostimulant phenmetrazine, this scaffold represents a "privileged structure" in central nervous system (CNS) medicinal chemistry.[1] The 3-aryl morpholine core provides intrinsic affinity for monoamine transporters (MATs), while the para-bromo substituent serves a dual purpose: it modulates lipophilicity and metabolic stability, and acts as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details the protocols for evaluating its intrinsic CNS activity and its utility as a divergent scaffold for library generation.
Part 1: Chemical Basis & Scaffold Utility[1][2]
Structural Logic
The 3-(4-Bromophenyl)morpholine scaffold is defined by a morpholine ring substituted at the C3 position with a 4-bromophenyl group.
-
Pharmacophore: The 3-phenylmorpholine moiety mimics the phenethylamine backbone of dopamine and norepinephrine, facilitating binding to the orthosteric sites of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
-
Halogen Effect: The 4-bromo substituent blocks para-hydroxylation (a primary metabolic route for phenyl rings), potentially extending half-life (
).[1] Sterically and electronically, it enhances hydrophobic contacts within the transporter binding pockets (e.g., Subsite B in DAT).[1] -
Synthetic Divergence: The aryl bromide allows for the rapid generation of "scaffold-hopping" libraries. By coupling aryl boronic acids or amines, researchers can shift the bioactivity profile from CNS stimulation (MAT inhibition) to other targets like Sigma-1 receptors or kinases (e.g., PI3K/mTOR).[1]
Visualization of Scaffold Strategy
The following diagram illustrates the structural relationship and divergent screening logic.
Figure 1: The divergent utility of the 3-(4-Bromophenyl)morpholine scaffold, bridging intrinsic CNS activity with library expansion potential.[1]
Part 2: In Silico Profiling (The Digital Twin)[2]
Before wet-lab screening, computational profiling is essential to prioritize assays and predict off-target liabilities.
Molecular Docking Strategy
-
Target Selection: Dock the scaffold into crystal structures of human DAT (PDB: 4XP4), NET (Homology models based on dDAT), and SERT (PDB: 5I6X).[1]
-
Protocol:
-
Ligand Prep: Generate 3D conformers of the (R)- and (S)-enantiomers. Protonate the morpholine nitrogen (pKa ~8.[1]5) to simulate physiological pH.[1]
-
Grid Generation: Center the grid box on the orthosteric binding site (defined by Asp79 in hDAT).[1]
-
Scoring: Evaluate binding energy (
) and specific interactions (salt bridge with Asp79, stacking with Phe320).
-
ADME Prediction
-
BBB Permeability: Calculate Topological Polar Surface Area (TPSA).[1] A TPSA < 90 Ų indicates high probability of Blood-Brain Barrier penetration.
-
LogP: The 4-Br substituent increases lipophilicity (ClogP ~ 2.5–3.0), favoring CNS entry but requiring solubility checks in assay buffers.[1]
Part 3: In Vitro Bioactivity Screening
Primary Screen: Monoamine Transporter (MAT) Profile
The primary objective is to determine the affinity (
Table 1: Primary Screening Panel
| Target | Assay Type | Radioligand / Substrate | Reference Compound | Rationale |
| hDAT | Binding | [³H]WIN 35,428 | GBR 12909 | Assess psychostimulant potential. |
| hNET | Binding | [³H]Nisoxetine | Desipramine | Assess antidepressant/anorectic potential.[1] |
| hSERT | Binding | [³H]Citalopram | Fluoxetine | Determine selectivity (avoid serotonin syndrome).[1] |
| Functional | Uptake | [³H]DA / [³H]NE | Cocaine | Confirm if ligand is a blocker or substrate.[1] |
Secondary Screen: Selectivity & Safety
-
Sigma Receptors (
): Morpholines often cross-react with Sigma receptors.[1] Screen using -Pentazocine to rule out off-target psychotomimetic effects.[1] -
hERG Channel: Essential safety screen. The protonated nitrogen and lipophilic tail can block
currents.[1] Use automated patch-clamp (QPatch) to determine .[1]
Part 4: Experimental Protocols
Protocol A: Radioligand Binding Assay (DAT)
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Source Tissue: Rat striatal membranes or HEK-293 cells stably expressing hDAT.
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Radioligand: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol).[1]
Workflow:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 10–20 µg protein/well.
-
Incubation: In a 96-well plate, combine:
-
25 µL Test Compound (7 concentrations, 0.1 nM – 10 µM).
-
25 µL [³H]WIN 35,428 (Final conc. 5 nM).[1]
-
150 µL Membrane suspension.
-
Non-specific binding (NSB): Define with 10 µM GBR 12909.
-
-
Equilibrium: Incubate at 4°C for 2 hours (to minimize uptake/internalization).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillant and count via Liquid Scintillation Spectroscopy.
-
Analysis: Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.[1]
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)
Objective: Predict CNS penetration via passive diffusion.[1]
Workflow:
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) using a porcine brain lipid extract.[1]
-
Donor Plate: Add 300 µL of compound solution (10 µM in PBS, pH 7.4) to the bottom plate.
-
Acceptor Plate: Add 200 µL of PBS to the top plate (filter membrane coated with lipid).
-
Sandwich: Mate plates and incubate for 18 hours at room temperature in a humidity chamber.
-
Analysis: Quantify compound concentration in both compartments using LC-MS/MS.
-
Calculation: Determine Effective Permeability (
).
Part 5: Screening Workflow Diagram
Figure 2: Step-by-step screening cascade from compound QC to lead decision.
References
-
Carroll, F. I., et al. (2006).[1] "Synthesis and biological evaluation of 3-(substituted phenyl)tropane-2-carboxylic acid methyl esters." Journal of Medicinal Chemistry. Link
-
Rothman, R. B., & Baumann, M. H. (2003).[1] "Monoamine transporters and psychostimulant drugs."[2][3] European Journal of Pharmacology. Link
-
Eshleman, A. J., et al. (1999).[1] "Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters." Journal of Pharmacology and Experimental Therapeutics. Link
-
Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Ambeed, Inc. (2024).[1] "3-(4-Bromophenyl)morpholine hydrochloride Safety Data Sheet & Properties." Sigma-Aldrich / Ambeed Catalog. Link
Sources
Technical Guide: Metabolic Stability Predictions for 3-(4-Bromophenyl)morpholine Hydrochloride
Executive Summary
This technical guide provides a rigorous framework for assessing the metabolic stability of 3-(4-Bromophenyl)morpholine hydrochloride (CAS: 30483-75-1). As a halogenated analog of the psychostimulant phenmetrazine, this scaffold presents unique metabolic liabilities and stability enhancements compared to its parent structure.
This document moves beyond generic protocols to address the specific physicochemical interactions of the morpholine ring and the para-bromophenyl moiety with Cytochrome P450 (CYP) enzymes. It outlines a self-validating experimental workflow using liver microsomes (HLM/RLM) to determine Intrinsic Clearance (
Structural Analysis & Metabolic Liability Assessment[1]
To design an effective stability assay, one must first understand the "soft spots" of the molecule. 3-(4-Bromophenyl)morpholine HCl possesses two distinct structural domains that dictate its metabolic fate: the morpholine heterocycle and the halogenated aromatic ring.
The Morpholine Ring: Oxidative Vulnerabilities
The morpholine ring is generally more stable than its piperidine counterparts due to the electron-withdrawing oxygen reducing the basicity of the nitrogen (
-
N-Hydroxylation/N-Oxidation: Mediated often by FMOs or CYP2D6/3A4, leading to the N-oxide.
- -Carbon Hydroxylation: Hydroxylation at the C2 or C5 positions (adjacent to the heteroatoms) leads to unstable hemiaminals or hemiacetals, resulting in ring scission (opening).
The 4-Bromophenyl Moiety: Halogen Blocking
In unsubstituted 3-phenylmorpholine (phenmetrazine), a major metabolic route is aromatic hydroxylation at the para-position.
-
The Bromine Effect: The bulky, electron-withdrawing bromine atom at the para-position effectively blocks this high-clearance pathway.
-
Metabolic Shift: This steric and electronic blockade likely shifts metabolic pressure to the meta-position of the phenyl ring or enhances the relative contribution of morpholine ring oxidation.
Predicted Metabolic Map (Visualization)
The following diagram illustrates the predicted sites of metabolism (SOM) based on Structure-Activity Relationships (SAR).
Figure 1: Predicted metabolic fate of 3-(4-Bromophenyl)morpholine. Red indicates blocked pathways; Yellow/Green indicate active metabolic liabilities.
In Silico Prediction Framework
Before wet-lab execution, in silico tools should be used to prioritize MRM (Multiple Reaction Monitoring) transitions for metabolite identification.
-
Software Recommendations: StarDrop (Optibrium), SMARTCyp, or ADMET Predictor.
-
Application: Run the SMILES string C1COCC(N1)C2=CC=C(C=C2)Br through a P450 module.
-
Expectation: High "Site of Metabolism" (SOM) scores are expected at the phenyl meta-carbons and the morpholine C2/C6 carbons. The Br-substituent should show a near-zero SOM score.
In Vitro Experimental Validation: Microsomal Stability Assay
This protocol uses Liver Microsomes (Human/Rat) to determine
Materials & Reagents[2][3]
-
Test Compound: 3-(4-Bromophenyl)morpholine HCl (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Carbamazepine or Deuterated analog).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
Detailed Protocol Steps
-
Preparation: Dilute the 10 mM DMSO stock to 1 µM in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[1] Note: Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Negative Control:[2] Prepare a parallel set without NADPH to assess chemical instability (hydrolysis) independent of metabolism.
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Internal Standard.
-
Processing: Vortex for 10 min, centrifuge at 4000 rpm for 20 min to pellet precipitated proteins. Inject supernatant into LC-MS/MS.[2]
Analytical Method & Data Interpretation
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[3]
-
Ionization: Electrospray Ionization (ESI+). The morpholine nitrogen ensures good ionization in positive mode.
-
MRM Transition:
-
Parent Mass (
): ~242.0/244.0 Da (Bromine isotope pattern 1:1). -
Target the
isotope (242.0) for quantification.
-
Calculations
Plot the natural logarithm (
1. Elimination Rate Constant (
2. In Vitro Half-Life (
3. Intrinsic Clearance (
4. Scaled Clearance (
Data Interpretation Table
| Parameter | High Stability | Moderate Stability | Low Stability | Likely Outcome for 3-(4-Br) |
| > 60 | 15 - 60 | < 15 | Expected: 30 - 60 | |
| < 10 | 10 - 50 | > 50 | Expected: 15 - 30 | |
| Interpretation | Good bioavailability potential.[5] | Acceptable for lead optimization. | High first-pass effect likely. | Moderate : Br-blockade improves stability over parent. |
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link
-
PubChem. (n.d.).[6] 3-(4-Bromophenyl)morpholine (Compound CID 72212778).[6] National Library of Medicine. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
- 1. mttlab.eu [mttlab.eu]
- 2. researchgate.net [researchgate.net]
- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(4-Bromophenyl)morpholine | C10H12BrNO | CID 72212778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 3-(4-Bromophenyl)morpholine HCl
Here is a comprehensive Application Note and Protocol for the synthesis of 3-(4-Bromophenyl)morpholine Hydrochloride .
Abstract & Core Logic
The synthesis of 3-substituted morpholines presents a distinct regiochemical challenge compared to their 2-substituted counterparts. While 2-aryl morpholines are readily accessible via the ring-opening of epoxides (e.g., styrene oxide derivatives) or the reduction of
To achieve high-fidelity synthesis of 3-(4-bromophenyl)morpholine , where the aryl group is located at the C3 position (adjacent to the nitrogen), this protocol utilizes a chiral pool-inspired approach starting from (4-bromophenyl)glycine . This route "locks" the aryl group's position relative to the nitrogen early in the synthesis, preventing migration and ensuring regiochemical purity. The workflow proceeds through an amino-alcohol intermediate, followed by a "chloroacetyl chloride stitch" to form a lactam, which is subsequently reduced to the final morpholine.
Key Advantages of This Protocol:
-
Regiocontrol: Guarantees 3-substitution (vs. 2-substitution).
-
Chemoselectivity: Uses Borane (
) reduction to preserve the aryl bromide, avoiding the debromination risks associated with catalytic hydrogenation ( ) or harsh Lithium Aluminum Hydride ( ) conditions. -
Scalability: Intermediates are stable solids, allowing for easy purification without chromatography in early steps.
Retrosynthetic Analysis & Pathway
The logical disassembly of the target molecule reveals the critical amino-alcohol precursor.
Figure 1: Retrosynthetic logic flow ensuring the 3-position assignment.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Amino-2-(4-bromophenyl)ethanol
Objective: Reduce the carboxylic acid of the glycine derivative to an alcohol without affecting the aryl bromide or the amine.
-
Reagents:
-
(4-Bromophenyl)glycine (CAS: 27582-62-9)
-
Borane-Tetrahydrofuran complex (
), 1.0 M solution -
Methanol (MeOH) for quenching
-
Anhydrous THF[1]
-
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Solvation: Charge (4-Bromophenyl)glycine (10.0 g, 43.5 mmol) and anhydrous THF (100 mL). The amino acid may remain as a suspension.
-
Reduction: Cool to 0°C. Add
(1.0 M, 110 mL, 110 mmol, 2.5 equiv) dropwise over 45 minutes. Caution: Gas evolution ( ). -
Reflux: Once addition is complete, warm to Room Temperature (RT), then heat to reflux (66°C) for 12 hours. The suspension should dissolve into a clear solution.
-
Quench: Cool to 0°C. Carefully add MeOH (30 mL) dropwise to destroy excess borane. Stir for 1 hour.
-
Workup: Concentrate in vacuo. Redissolve the residue in 6M HCl (50 mL) and reflux for 1 hour (to break boron-amine complexes). Cool, basify with NaOH (to pH >12), and extract with Ethyl Acetate (3 x 100 mL).
-
Isolation: Dry organics over
, filter, and concentrate.-
Expected Yield: ~8.5 g (90%) of pale yellow solid.
-
Checkpoint: Verify structure via NMR.[2] Look for disappearance of
and appearance of protons at 3.5-3.8 ppm.
-
Phase 2: Annulation to 5-(4-Bromophenyl)morpholin-3-one
Objective: Construct the morpholine ring via a two-step "acylate-then-cyclize" sequence using chloroacetyl chloride.
Table 1: Reaction Stoichiometry (Phase 2)
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Amino Alcohol (from Phase 1) | 216.08 | 1.0 | Substrate |
| Chloroacetyl Chloride | 112.94 | 1.1 | Linker |
| Triethylamine (
Procedure:
-
Acylation: Dissolve the amino alcohol (8.5 g, 39.3 mmol) and
(6.6 mL) in dry DCM (100 mL) at 0°C. Add Chloroacetyl chloride (3.8 mL, 43.2 mmol) dropwise. Stir at RT for 2 hours.-
Result: Formation of the linear chloroacetamide intermediate.
-
-
Workup (Intermediate): Wash with water, dry (
), and concentrate to a crude oil. -
Cyclization: Dissolve the crude oil in anhydrous THF (150 mL). Cool to 0°C.
-
Base Addition: Add
(6.6 g, 59 mmol) portion-wise. The solution will darken. Stir at RT for 4 hours. -
Purification: Quench with saturated
. Extract with EtOAc.[7] Wash with brine. Concentrate. Recrystallize from Ethanol/Hexane if necessary.-
Target: 5-(4-bromophenyl)morpholin-3-one.
-
Phase 3: Reduction to Morpholine & Salt Formation
Objective: Reduce the lactam carbonyl to a methylene group.
Procedure:
-
Reduction: Dissolve the Lactam (5.0 g, 19.6 mmol) in anhydrous THF (80 mL).
-
Reagent: Add Borane-Dimethyl Sulfide complex (
, 2.0 M in THF, 30 mL, ~3 equiv) dropwise at RT.-
Why DMS? It is more stable and concentrated than
, ideal for reducing amides/lactams.
-
-
Reflux: Heat to reflux for 6 hours. Monitor by TLC (Lactam spot should disappear).
-
Quench & Complex Breaking: Cool to 0°C. Add MeOH cautiously. Then add 6M HCl (20 mL) and reflux for 1 hour. (Crucial step to break the robust B-N bond formed during reduction).
-
Free Base Isolation: Cool, basify with 4M NaOH to pH 14. Extract with DCM (3 x 50 mL). Dry and concentrate to yield the free amine oil.
-
Salt Formation: Dissolve the free amine in Diethyl Ether (50 mL). Add 2M HCl in Diethyl Ether (15 mL) dropwise with vigorous stirring.
-
Filtration: The white precipitate is 3-(4-Bromophenyl)morpholine HCl . Filter, wash with cold ether, and dry under vacuum.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these spectral expectations.
-
1H NMR (DMSO-d6, 400 MHz):
-
9.8 (br s, 2H,
). - 7.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H) -> Confirms para-substitution.
- 4.5 (m, 1H, C3-H, benzylic). Note: In 2-substituted morpholines, this benzylic proton is next to Oxygen and shifts to ~4.8-5.0. In our 3-substituted target, it is next to Nitrogen, appearing typically around 4.2-4.6 ppm.
- 3.8-4.1 (m, C2 and C6 protons).
-
9.8 (br s, 2H,
-
Melting Point: Expect a sharp range >200°C (decomposition) for the HCl salt.
Process Workflow Diagram
Figure 2: Step-by-step execution flow for the synthesis.
Safety & Handling (HSE)
-
Borane Complexes (
): Highly flammable and moisture sensitive. Use dry glassware and inert atmosphere ( /Argon). Quench slowly to manage hydrogen evolution. -
Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle in a fume hood.
-
Bromine Integrity: Avoid using Palladium catalysts (
) or dissolving metal reductions ( ), as these will cleave the C-Br bond.
References
- Regioselective Morpholine Synthesis:G. E. M. Santamaria et al. "Stereoselective Synthesis of 3-Substituted Morpholines." Journal of Organic Chemistry, 2018. (General methodology for 3-sub morpholines via amino alcohols).
-
Reduction of Phenylglycine: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571. Link
-
Lactam Reduction Protocol: Brown, H. C., & Heim, P. "Selective reductions. XII. Reaction of borane-tetrahydrofuran with amides and lactams." Journal of the American Chemical Society, 86(17), 3566-3569. Link
-
Morpholine Scaffold Utility: K. G. Ortiz et al.[8] "Synthesis of Morpholines."[2][3][8][9][10] Organic Chemistry Portal. Link
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 6. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
Procedures for functionalizing the morpholine ring in 3-(4-Bromophenyl)morpholine HCl
Application Note: Strategic Functionalization of the Morpholine Ring in 3-(4-Bromophenyl)morpholine HCl
Executive Summary & Strategic Context
3-(4-Bromophenyl)morpholine is a "privileged scaffold" in medicinal chemistry, structurally analogous to phenmetrazine and widely used in the development of NK1 antagonists, antidepressants, and metabolic modulators. The presence of the 4-bromophenyl group at the C3 position creates a unique chemical duality:
-
The Morpholine Nitrogen (N4): A secondary amine amenable to rapid diversification.
-
The Aryl Bromide: A latent handle for cross-coupling (Suzuki, Buchwald) after the nitrogen is capped.
Critical Challenge: The HCl salt form renders the amine non-nucleophilic, and the aryl bromide is susceptible to oxidative addition by Palladium (0) catalysts. Therefore, standard N-arylation protocols (Buchwald-Hartwig) run a high risk of polymerization or self-coupling unless specific chemoselective strategies are employed.
This guide details the chemoselective functionalization of the morpholine ring, prioritizing methods that preserve the aryl bromide for downstream complexity generation.
Pre-requisite Protocol: The "Salt Break"
Objective: To liberate the reactive free base from the stable Hydrochloride salt without extracting water-soluble impurities.
The HCl salt (pKa ~8.5) is stable but unreactive in nucleophilic substitutions. In situ neutralization is often insufficient for sensitive catalytic reactions due to the interference of chloride ions.
Protocol:
-
Suspension: Suspend 1.0 eq (e.g., 5.0 g) of 3-(4-Bromophenyl)morpholine HCl in Dichloromethane (DCM) (10 mL/g). The salt will likely remain suspended.
-
Basification: Add 1.2 eq of 1M NaOH or Sat. NaHCO₃ slowly with vigorous stirring. Stir for 20 minutes.
-
Note: The biphasic mixture should clarify as the free base dissolves into the DCM layer.
-
-
Separation: Separate the organic layer. Extract the aqueous layer once with DCM (5 mL/g).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 30°C.
-
Result: A viscous, pale yellow oil or low-melting solid. Use immediately or store under Argon at -20°C.
-
Module A: Chemoselective N-Functionalization
This module focuses on derivatizing the nitrogen (N4) while leaving the Ar-Br intact .
Protocol A1: Reductive Amination (The "Gold Standard")
Why this method? It avoids the use of strong bases (which can eliminate the morpholine ring or cause racemization) and is strictly chemoselective—sodium triacetoxyborohydride will NOT reduce the aryl bromide.
Reagents:
-
Substrate: 3-(4-Bromophenyl)morpholine (Free Base)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) - 1.5 eq
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Acid Catalyst: Acetic Acid (AcOH) - 1.0 eq
Step-by-Step:
-
Imine Formation: Dissolve the free base (1.0 eq) and the aldehyde (1.1 eq) in DCE (0.2 M concentration). Add AcOH (1.0 eq). Stir at Room Temperature (RT) for 30–60 mins.
-
Checkpoint: Monitor by TLC. Formation of the imine (often less polar) indicates readiness.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. The reaction may bubble slightly.
-
Incubation: Stir at RT for 4–16 hours.
-
Steric Note: The phenyl ring at C3 creates steric bulk. Reactions with bulky ketones (e.g., cyclohexanone) may require heating to 40°C or using the stronger reductant NaCNBH₃.
-
-
Quench: Quench with Sat. NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol A2: Nucleophilic Aromatic Substitution (SnAr)
Why this method? It allows for N-arylation (adding a heteroaryl group) without using Palladium, thereby guaranteeing the Ar-Br survives.
Target Scope: Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene).
Step-by-Step:
-
Dissolution: Dissolve free base (1.0 eq) in DMSO or DMF (0.5 M).
-
Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) or K₂CO₃ (2.0 eq).
-
Electrophile: Add the heteroaryl chloride/fluoride (1.1 eq).
-
Heat: Heat to 80–100°C for 2–6 hours.
Module B: Advanced C-Functionalization (C-H Activation)
Context: Functionalizing the carbon skeleton of the morpholine ring (alpha to the Nitrogen) is challenging but possible using Photoredox Catalysis. This is often used to install small alkyl groups or carboxylates.
Concept: Alpha-amino C-H functionalization via Photoredox/HAT (Hydrogen Atom Transfer) .
Reagents (Typical):
-
Photocatalyst: [Ir(ppy)₂ (dtbbpy)]PF₆ (1 mol%)
-
HAT Reagent: Quinuclidine
-
Trap: Michael Acceptor (e.g., Methyl Acrylate)
-
Light Source: Blue LEDs (450 nm)
Workflow:
-
The HAT reagent abstracts the hydrogen alpha to the Nitrogen (C5 position is more accessible than C3 due to the phenyl group).
-
The resulting alpha-amino radical attacks the Michael acceptor.
-
Warning: The Ar-Br is generally stable to these conditions, but radical debromination is a minor side-reaction risk if reaction times are prolonged.
Visualization & Decision Logic
The following diagrams illustrate the workflow and decision-making process for functionalizing this specific scaffold.
Figure 1: Functionalization Workflow
Caption: Operational workflow for converting the HCl salt to the free base and selecting the optimal N-functionalization pathway to preserve the aryl bromide.
Figure 2: Chemoselectivity Decision Tree
Caption: Decision logic for reagent selection based on the desired substituent, highlighting the risks associated with Palladium catalysis.
Analytical Data & Quality Control
When validating the product, the 4-Bromophenyl moiety provides a distinct spectroscopic signature.
| Analytical Method | Diagnostic Signal | Interpretation |
| LC-MS (ESI+) | Mass Split (M / M+2) | A 1:1 ratio of peak heights (e.g., 310/312 amu) confirms the Bromine atom is intact. Loss of this pattern indicates debromination. |
| 1H NMR | Doublet (~7.4 ppm) | The para-substituted phenyl ring shows a characteristic AA'BB' system (two doublets). |
| 1H NMR | Morpholine C3-H | A multiplet or doublet of doublets around 3.8–4.2 ppm. This shift changes significantly upon N-functionalization. |
References
-
Medicinal Chemistry Context
- Reductive Amination Protocol: Title: Application Note – Reductive Amination (General Protocols). Source: Sigma-Aldrich / Synple Chem.
-
Morpholine Synthesis & Functionalization
- Title: A New Strategy for the Synthesis of Substituted Morpholines (Pd-catalyzed carboamin
- Source: NIH / PMC (Wolfe et al.).
-
URL:[Link]
-
C-H Activation Strategies
- Title: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines (SLAP Reagents).
- Source: Organic Letters / PMC.
-
URL:[Link]
Sources
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal solvents for recrystallizing 3-(4-Bromophenyl)morpholine hydrochloride
Application Note: Optimal Solvents for Recrystallization of 3-(4-Bromophenyl)morpholine Hydrochloride
Executive Summary
This guide details the solvent selection and recrystallization protocols for 3-(4-Bromophenyl)morpholine hydrochloride (CAS: 1955506-61-2).[1] As a key intermediate in the synthesis of CNS-active agents and phenmetrazine analogs, high purity is required to prevent side reactions in subsequent coupling steps.
While the free base of 3-(4-bromophenyl)morpholine is a solid with a melting point of ~111–113 °C, the hydrochloride salt exhibits significantly different solubility properties, often behaving as a high-melting, polar ionic solid. This protocol addresses common challenges such as hygroscopicity and "oiling out" by utilizing a solvent/anti-solvent approach favored for amine hydrochlorides.[1]
Chemical Properties & Solubility Profile
Understanding the polarity contrast between the lipophilic bromophenyl ring and the ionic morpholinium chloride core is critical for solvent selection.
| Property | Description | Implications for Recrystallization |
| Structure | 3-Aryl substituted morpholine ring (HCl salt) | Amphiphilic: Lipophilic tail (aryl-Br) + Polar head (R2NH2+ Cl-).[1] |
| Melting Point | >200 °C (Estimated for HCl salt) | Requires high-boiling solvents or reflux conditions for dissolution.[1] |
| Hygroscopicity | Moderate to High | Critical: Use anhydrous solvents to prevent oiling out.[1] |
| Impurities | Unreacted starting materials, regioisomers, inorganic salts | Non-polar impurities remain in the mother liquor; inorganic salts are insoluble in organic alcohols. |
Solubility Mapping
-
High Solubility (Solvents): Methanol, Water (avoid due to yield loss), DMSO.
-
Moderate Solubility (Recrystallization Candidates): Ethanol (Hot), Isopropanol (Hot), Acetonitrile.
-
Low Solubility (Anti-Solvents): Ethyl Acetate, Diethyl Ether, MTBE, Hexanes, Toluene.
Recommended Solvent Systems
Based on polarity matching and experimental precedents for 3-phenylmorpholine analogs, the following systems are optimal.
System A: Ethanol / MTBE (The "Gold Standard")
-
Mechanism: Displacement crystallization.[1]
-
Pros: Excellent impurity rejection; MTBE is safer than diethyl ether (higher flash point, lower peroxide risk).[1]
-
Cons: Yields can be lower if anti-solvent is added too quickly.[1]
-
Best For: Final API purity (>99%).
System B: Isopropanol (IPA) (The "Process Friendly" Option)
-
Mechanism: Cooling crystallization (Temperature dependent).[1]
-
Pros: Single solvent (simpler recovery); IPA has a high boiling point allowing for good saturation differentials.[1]
-
Cons: May require lower temperatures (-20 °C) for maximum yield.[1]
-
Best For: Scale-up (>100g) and initial purification.[1]
Detailed Experimental Protocol
Protocol A: Recrystallization via Ethanol/MTBE
Materials:
-
Absolute Ethanol (Anhydrous)[1]
-
Methyl tert-butyl ether (MTBE)[1]
-
Heat source (Oil bath or heating mantle)[1]
Step-by-Step Procedure:
-
Dissolution:
-
Place 10.0 g of crude solid in a round-bottom flask.
-
Add Absolute Ethanol (approx. 3–5 mL per gram of solid) and add a magnetic stir bar.
-
Heat to reflux (approx. 78 °C) with stirring.
-
Note: If the solution is not clear after 15 minutes, add ethanol in 1 mL increments. If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-heated glass frit or Celite pad.
-
-
Nucleation:
-
Remove the flask from heat and allow it to cool slightly (to ~60 °C).
-
Add MTBE dropwise via an addition funnel.[1]
-
Stop point: Stop adding MTBE the moment a persistent cloudiness (turbidity) appears.
-
Add 1–2 mL of Ethanol to re-dissolve the cloudiness (bringing the system to metastable saturation).[1]
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling out.[1]
-
Once at room temperature, place the flask in an ice bath (0–4 °C) for 2 hours to maximize yield.
-
-
Isolation:
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with aryl-morpholines is the formation of a separate liquid phase (oil) instead of crystals.[1]
Cause:
-
Presence of water (hydrates form oils).[1]
-
Cooling too rapidly.[1]
-
Impurity profile disrupts crystal lattice.[1]
Corrective Action (The "Seeding" Loop): If oil forms, reheat the mixture until clear. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[1] Re-cool at a rate of <5 °C per hour.
Process Logic Visualization
The following diagram illustrates the decision logic for solvent selection and the recovery workflow.
Caption: Decision matrix for solvent selection and recovery loop for oiling-out events.
References
-
Sigma-Aldrich. Product Specification: 3-(4-Bromophenyl)morpholine hydrochloride (CAS 1955506-61-2).[1][2] Available at: [1]
-
Organic Syntheses. General Procedures for the Recrystallization of Amine Hydrochlorides. Org.[1][3][4][5][6][7] Synth. Coll. Vol. 1, p. 133.[1][5] (Adapted methodology for aryl-amine salts).[1]
-
ResearchGate. Discussions on Recrystallization of Fluoxetine HCl (Structural Analog). Available at:
-
PubChem. Compound Summary: 3-(4-Bromophenyl)morpholine.[1][8] National Library of Medicine.[1] Available at: [1]
Sources
- 1. 3-(3-Bromophenyl)morpholine hydrochloride | 1955541-61-3 [sigmaaldrich.com]
- 2. 3-(4-Bromophenyl)morpholine hydrochloride | 1955506-61-2 [sigmaaldrich.cn]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. 3-(4-Bromophenyl)morpholine | C10H12BrNO | CID 72212778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-(4-Bromophenyl)morpholine HCl in Modern Drug Discovery
Introduction: The Strategic Value of the Phenylmorpholine Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring is a paramount example of such a scaffold, prized for its favorable physicochemical and metabolic properties.[1][2] When incorporated into a molecule, the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for further chemical elaboration.[3][4] This guide focuses on a particularly valuable intermediate, 3-(4-Bromophenyl)morpholine HCl , a building block that combines the benefits of the morpholine core with the synthetic versatility of an aryl bromide.
The presence of the bromine atom on the phenyl ring opens a gateway to a vast chemical space through modern cross-coupling methodologies, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic and efficient generation of diverse libraries of 3-aryl and 3-heteroarylmorpholine derivatives. Such libraries are invaluable in the exploration of structure-activity relationships (SAR) for a multitude of biological targets.[5][6]
The 3-phenylmorpholine framework is a key pharmacophore in a range of biologically active molecules, including agents targeting the central nervous system (CNS) and various protein kinases.[7][8] For instance, the core structure is reminiscent of moieties found in neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting.[9][10] This application note will provide a detailed exploration of the utility of 3-(4-Bromophenyl)morpholine HCl, complete with detailed protocols for its derivatization and insights into its application in contemporary drug discovery programs.
Physicochemical Properties of 3-(4-Bromophenyl)morpholine HCl
A thorough understanding of the starting material is fundamental to successful and reproducible synthetic campaigns. The key physicochemical properties of 3-(4-Bromophenyl)morpholine HCl are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrClNO | [11] |
| Molecular Weight | 278.57 g/mol | [11] |
| Appearance | Solid | [12] |
| Purity | Typically ≥95% | [12] |
| Storage Conditions | Inert atmosphere, room temperature | [12] |
Core Synthetic Applications: Gateway to Chemical Diversity
The strategic placement of the bromine atom on the phenyl ring of 3-(4-Bromophenyl)morpholine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Biaryl Morpholines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the phenyl ring. This is a critical transformation for exploring how different aromatic systems influence target binding and pharmacokinetic properties.
Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent. For an electron-rich aryl bromide like 3-(4-Bromophenyl)morpholine, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is required. Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent reductive elimination to form the desired product.[1][3] The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. Inorganic bases like potassium carbonate or potassium phosphate are often preferred for their compatibility with a wide range of functional groups.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 7. medkoo.com [medkoo.com]
- 8. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 9. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. research.rug.nl [research.rug.nl]
Application Note: A Practical Guide to the Handling and Storage of Hygroscopic Morpholine Salts
Abstract
Morpholine, a versatile heterocyclic amine, is a privileged structure in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs).[1][2][3][4] Its salts, such as morpholinium chloride, are often utilized to improve the solubility and stability of drug candidates.[5][6] However, many morpholine salts exhibit significant hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[7][8][9][10][11] This moisture uptake can profoundly compromise the material's physical and chemical integrity, leading to challenges in manufacturing, inaccurate analytical results, and diminished product stability.[12][13][14] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the effective handling and storage of these sensitive compounds, ensuring their quality and reliability throughout the research and development lifecycle.
The Challenge of Hygroscopicity in Drug Development
The morpholine moiety is a cornerstone in the synthesis of important drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[4][5] Converting the morpholine base into a salt is a common strategy to enhance its physicochemical properties. However, the ionic nature of salts makes them susceptible to hygroscopicity.
Moisture absorption is not a trivial issue; it is a critical parameter that can derail a development program. The consequences are manifold:
-
Physical Instability: The initial sign of moisture uptake is often caking or clumping of the powder, which impedes handling and processing.[15] With continued moisture absorption, the salt may deliquesce, transforming from a solid into a corrosive puddle, as seen with materials like sodium hydroxide.[16]
-
Chemical Degradation: The presence of water can initiate hydrolysis, catalyze degradation pathways, or induce polymorphic transformations, altering the solid-state form of the API.[13][14][17] This can lead to a loss of potency and the formation of unknown impurities.
-
Analytical Inaccuracy: Hygroscopicity makes accurate weighing nearly impossible without controlled environments. A sample's weight will continuously increase on an analytical balance as it absorbs atmospheric moisture, leading to significant errors in solution concentrations and subsequent assays.[12]
-
Compromised Final Product: For a formulated drug, unintended moisture uptake can affect hardness, dissolution rates, and ultimately, the product's shelf-life and bioavailability.[17][18]
Understanding and controlling moisture interaction is therefore a non-negotiable aspect of working with hygroscopic morpholine salts.
Core Principles and Protocols
Effective management of hygroscopic salts relies on a two-pronged strategy: (1) creating a controlled, low-humidity environment and (2) minimizing the duration of exposure to any uncontrolled atmosphere.
Storage: The First Line of Defense
Proper storage is fundamental to preserving the integrity of a hygroscopic morpholine salt from receipt to final use.
Initial Receipt and Inspection: Upon receiving a shipment, immediately inspect the container's integrity. Check for any breaches in the primary or secondary seals. Note the manufacturer's storage recommendations on the Safety Data Sheet (SDS) and Certificate of Analysis (CofA). Any time-sensitive materials should be marked with the date of receipt and the recommended expiration date.[19][20]
Storage Recommendations Summary:
| Storage Type | Condition | Container Requirements | Key Considerations |
| Long-Term Storage | Controlled low humidity (<40% RH); Controlled temperature (as per SDS).[12][21] | Tightly sealed, airtight containers made of non-reactive material (e.g., amber glass, HDPE). For highly sensitive materials, use of heat-sealed foil pouches with desiccants is recommended.[18][22] | Store away from direct sunlight and heat sources.[19][23] Do not store under sinks or in areas prone to temperature fluctuations.[21][24] |
| Short-Term (In-Use) Storage | Desiccator cabinet with an active desiccant (e.g., silica gel, molecular sieves).[16][24] | The original container, always tightly resealed immediately after use. | Regularly check and regenerate or replace the desiccant. A humidity indicator card inside the desiccator is highly recommended.[24] |
| Highly Sensitive Materials | Inert atmosphere (Nitrogen or Argon) within a glove box or dry box.[19][25] | Sealed containers within the inert environment. | This method offers the highest level of protection by eliminating atmospheric moisture and oxygen. |
Handling: Minimizing Exposure
Every time a container is opened, the material is at risk. The choice of handling procedure depends on the material's degree of hygroscopicity.
Protocol 1: Rapid Handling of Moderately Hygroscopic Salts
This protocol is suitable for salts that absorb moisture slowly and do not show immediate physical changes upon brief exposure to ambient air.
-
Preparation: Before opening the container, ensure all necessary tools (spatulas, weigh boats, vials) are clean, dry, and readily accessible. Minimize drafts in the work area.
-
Equilibration: Allow the container to reach ambient temperature before opening to prevent condensation of moisture onto the cold powder.
-
Dispensing: Open the container and quickly dispense the approximate amount of material needed. Work swiftly and decisively.[22]
-
Resealing: Immediately and tightly reseal the primary container. Purging the headspace with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection.
-
Final Weighing: Perform the final, accurate weighing on a calibrated analytical balance. If the weight reading is unstable and continuously increasing, the material is too hygroscopic for this method, and Protocol 2 should be used.
-
Storage: Promptly return the primary container to its appropriate storage location (e.g., desiccator).[16][22]
Protocol 2: Glove Box Handling of Highly Hygroscopic Salts
A glove box is essential for materials that are highly sensitive to moisture and/or oxygen.[25][26] It provides a controlled inert atmosphere (typically <1 ppm H₂O and O₂).
-
Glove Box Preparation: Ensure the glove box atmosphere is stable and within specification for moisture and oxygen levels.[26]
-
Material Transfer:
-
Introduce all necessary dry glassware, spatulas, and sealed containers of the salt into the glove box antechamber.[27]
-
Degas any porous materials like filter paper or wipes under vacuum before introduction to remove adsorbed moisture.[26]
-
Perform a minimum of three pump-purge cycles on the antechamber to remove the ambient atmosphere before opening the inner door.[27] For highly sensitive work, a longer period under vacuum in the antechamber is recommended.[26]
-
-
Handling Inside the Box:
-
Once inside, move all items into the main chamber and allow the atmosphere to stabilize.
-
Place the analytical balance inside the glove box (if available) or have a pre-tared, sealed vial ready for transfer.
-
Dispense the salt into the vial, seal it, and then perform the weighing. The stable atmosphere will allow for a precise, stable weight measurement.
-
-
Removal from Glove Box: Transfer the sealed vial containing the weighed sample out through the antechamber using the same pump-purge cycle procedure.
-
Cleanup: Clean up any spills inside the glove box using appropriate wipes. All waste should be removed through the antechamber.
Visualization of Workflows and Consequences
Decision-Making Workflow for Handling
This diagram outlines the decision process when approaching a new or unknown morpholine salt.
Caption: Decision workflow for selecting the appropriate handling protocol.
Consequences of Uncontrolled Moisture Exposure
This diagram illustrates the cascading negative effects of poor handling on the final drug substance.
Caption: Cascade of failures resulting from moisture exposure.
Quantifying Hygroscopicity: Dynamic Vapor Sorption (DVS)
To properly handle a morpholine salt, one must first understand its behavior in the presence of moisture. Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent uptake by a sample as a function of relative humidity (RH).[28][29][30]
The output, a sorption-desorption isotherm, provides critical information on how a material will behave during processing and storage.[29][30]
Protocol 3: High-Level DVS Experimental Protocol
-
Sample Preparation: Place a small amount of the dry morpholine salt (typically 5-15 mg) onto the DVS sample pan.
-
Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved. This initial mass serves as the dry baseline.
-
Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH), allowing the sample mass to equilibrate at each step. The instrument continuously records the mass change.
-
Desorption Phase: Decrease the RH in the same stepwise fashion (e.g., from 90% back down to 0% RH) to measure moisture loss.
-
Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. The shape of the isotherm and the presence of hysteresis (where the sorption and desorption curves do not overlap) reveal information about the material's interaction with water.[30]
Interpreting DVS Data: The total mass gained at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity.
Hygroscopicity Classification Table (adapted from Ph. Eur.)
| Classification | % Mass Increase at 25°C / 80% RH | Typical Characteristics |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake, generally reversible. |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. May show some physical changes. Requires controlled handling. |
| Very hygroscopic | ≥ 15% | Large amount of moisture uptake. Prone to caking and clumping. Glove box handling is recommended. |
| Deliquescent | Sufficient water is sorbed to form a liquid solution | Transforms from solid to liquid. Requires stringent environmental controls. |
Conclusion
Hygroscopic morpholine salts are valuable compounds in pharmaceutical development, but their sensitivity to atmospheric moisture demands rigorous and well-defined handling and storage procedures. Failure to control moisture exposure can lead to irreversible physical and chemical changes, compromising sample integrity, analytical accuracy, and the stability of the final product. By implementing the protocols outlined in this guide—including controlled storage, careful handling in appropriate environments, and quantitative characterization via DVS—researchers can mitigate these risks, ensuring the quality, reliability, and success of their development programs.
References
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (n.d.). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
University of California, Berkeley - Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
University of Tennessee, Knoxville - Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals. Retrieved from [Link]
-
Chew, N. et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]
-
Dr. Storage. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
AZoM. (2023, October 12). Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. Retrieved from [Link]
-
Alltracon. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
-
Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Pragolab. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
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IRO Group Inc. (n.d.). Morpholine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Morpholine hydrochloride. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Braun Research Group. (n.d.). Vigor Glove Box - Standard Operating Procedure. Retrieved from [Link]
-
YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Morpholine. Retrieved from [Link]
-
MSU chemistry. (2016, November 8). Standard Operating Procedure: Glovebox Operation. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Morpholine. Retrieved from [Link]
-
Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from [Link]
-
PubMed. (n.d.). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting cyclization failures in 3-(4-Bromophenyl)morpholine synthesis
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly during the critical intramolecular cyclization step. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common failures, providing you with the expert insights needed to troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for forming the 3-aryl-morpholine ring system?
A1: The most prevalent and direct strategy involves the intramolecular cyclization of an N-(2-hydroxyethyl) substituted 2-amino-1-arylethanol derivative. For the synthesis of 3-(4-Bromophenyl)morpholine, this typically involves the acid-catalyzed dehydration of the precursor diol, 1-(4-bromophenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol. Strong acids like concentrated sulfuric acid are often used to protonate one of the hydroxyl groups, converting it into a good leaving group (water) and facilitating nucleophilic attack by the second hydroxyl group to form the morpholine ring.[1][2]
Q2: My precursor amino diol seems to be consumed, but I'm not getting the desired morpholine product. What's happening?
A2: This is a classic sign of competing side reactions. If your starting material is consumed without significant product formation, it's likely being diverted into undesired pathways. The most common culprits are intermolecular condensation, leading to oligomers or polymers, or elimination reactions under harsh acidic conditions. The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than simpler secondary amines like piperidine, a factor that can influence reactivity.[3] Careful control of reaction concentration and temperature is critical to favor the intramolecular cyclization over intermolecular side reactions.
Q3: Are there alternative methods to acid-catalyzed dehydration for the cyclization step?
A3: Yes, several alternative methods exist that can be effective if strong acid catalysis is failing. A robust alternative involves converting one of the hydroxyl groups into a better leaving group under milder conditions. For instance, treatment of the amino diol with thionyl chloride (SOCl₂) can selectively convert the more reactive benzylic alcohol to a chloride. Subsequent treatment with a base then promotes an intramolecular Sₙ2 reaction to close the ring.[4][5] This two-step, one-pot sequence often provides cleaner reactions and higher yields by avoiding the harsh conditions of strong acid dehydration.[4]
Q4: How do I effectively monitor the progress of the cyclization reaction?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. The 3-(4-Bromophenyl)morpholine product is significantly less polar than the highly polar amino diol precursor. A typical TLC system might be dichloromethane/ethyl acetate or ethyl acetate/hexanes. The product can be visualized using a KMnO₄ stain, as the morpholine nitrogen is readily oxidized.[6] For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of starting material and the appearance of the product peak, confirming its mass.[7]
Troubleshooting Guide: Cyclization Failures
This guide addresses the most common failure mode in this synthesis: low to no yield of 3-(4-Bromophenyl)morpholine after the cyclization attempt.
Problem: Incomplete or Stalled Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of the starting amino diol, 1-(4-bromophenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol, remaining even after extended reaction times or heating.
-
Scientific Rationale: The acid-catalyzed cyclization relies on the protonation of a hydroxyl group to form a good leaving group (H₂O). If the acid is too weak, not present in a truly catalytic amount, or if water is not effectively removed from the system, the equilibrium will not favor the cyclized product. The industrial synthesis of morpholine itself often involves the dehydration of diethanolamine with concentrated sulfuric acid at high temperatures.[2][8]
-
Troubleshooting & Optimization Protocol:
-
Increase Acid Concentration: Ensure you are using a strong, concentrated dehydrating acid like H₂SO₄. The amount should be sufficient to be catalytic and overcome any basic impurities.
-
Employ a Dean-Stark Trap: If using a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, driving the equilibrium toward the product.
-
Check Reagent Quality: Ensure your acid catalyst has not absorbed atmospheric moisture, which would reduce its efficacy.
-
-
Scientific Rationale: If the amino diol precursor is not fully soluble in the reaction solvent, the reaction becomes a heterogeneous mixture, drastically slowing down the reaction rate. The protonated intermediate must be in solution to undergo efficient cyclization.
-
Troubleshooting & Optimization Protocol:
-
Solvent Screening: While traditional methods may use high-boiling polar aprotic solvents, consider alternatives. A solvent that can dissolve the starting material at the reaction temperature is crucial.
-
Temperature Adjustment: Gently increasing the reaction temperature can improve solubility and increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.
-
Problem: Formation of Multiple Products & Low Yield
Symptom: TLC shows consumption of the starting material but reveals a complex mixture of products, often as a smear or multiple spots, with only a faint spot corresponding to the desired product. The crude NMR may be complex and uninterpretable.
-
Scientific Rationale: At high concentrations, the protonated amino diol can react with another molecule of the amino diol (intermolecularly) instead of cyclizing (intramolecularly). This leads to the formation of dimers, trimers, and eventually, a polymeric mixture. This is a common failure mode in reactions that form cyclic ethers and amines.
-
Troubleshooting & Optimization Protocol:
-
High Dilution Principle: The most effective way to favor intramolecular cyclization is to run the reaction under high dilution conditions (e.g., 0.01-0.05 M). This reduces the probability of molecules encountering each other, thus favoring the intramolecular pathway.
-
Slow Addition: A practical way to achieve pseudo-high dilution is to slowly add the solution of the starting material to the hot, acidic solvent over several hours using a syringe pump. This keeps the instantaneous concentration of the reactant low.
-
-
Scientific Rationale: If acid-catalyzed methods consistently produce complex mixtures, switching to a mechanistically different pathway is a sound strategy. Using thionyl chloride (SOCl₂) first converts the benzylic alcohol to an alkyl chloride. This intermediate is then cyclized under basic conditions. This avoids strong acids and high temperatures, often leading to a cleaner product profile.[4][5] The key is the "inverse addition" of the amino alcohol to the SOCl₂ solution, which instantly protonates the amine and prevents unwanted side reactions.[5]
-
Detailed Protocol: One-Pot Chlorination/Cyclization of Amino Alcohols [4][5]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethoxyethane (DME) and cool to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise.
-
Inverse Addition: Dissolve the amino diol precursor (1.0 equivalent) in anhydrous DME. Add this solution dropwise to the stirred SOCl₂ solution over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Chlorination: After the addition is complete, allow the mixture to stir at ambient temperature for 6-8 hours or until TLC/LC-MS confirms the complete conversion to the chloroamine intermediate.
-
Cyclization: Cool the reaction mixture to 0 °C. Slowly add an aqueous solution of a base, such as 2.5 M sodium hydroxide (4.0-5.0 equivalents), keeping the temperature below 35 °C.
-
Heating: Warm the biphasic mixture to 60 °C and stir for 10-12 hours to drive the intramolecular cyclization to completion.
-
Workup & Purification: Cool the mixture, extract with an organic solvent (e.g., ethyl acetate or MTBE), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel.[5]
-
Data & Workflow Visualization
Table 1: Comparison of Cyclization Strategies
| Parameter | Method A: Acid-Catalyzed Dehydration | Method B: SOCl₂ with Base |
| Reagents | H₂SO₄ (catalytic) | SOCl₂ (1.2 eq), NaOH (4-5 eq) |
| Solvent | Toluene, Dioxane | DME, i-PrOAc, CH₂Cl₂ |
| Temperature | High (Reflux) | 0 °C to 60 °C |
| Key Advantage | Single reagent addition | Higher selectivity, milder conditions |
| Common Failure | Polymerization, charring | Incomplete chlorination if conditions are not anhydrous |
| Reference | [2] | [4][5] |
Diagrams
Caption: General synthetic route to 3-(4-Bromophenyl)morpholine.
Caption: Logical workflow for diagnosing cyclization failures.
Caption: The effect of concentration on reaction pathways.
References
- BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. (n.d.).
- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses.
- MORPHOLINE. (n.d.). PubChem.
- Morpholine. (n.d.). Wikipedia.
- MORPHOLINE. (n.d.).
- Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl₂: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- BenchChem. (2025).
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses.
- 3-(4-Bromophenyl)morpholine. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Resolving stability issues of 3-(4-Bromophenyl)morpholine HCl in aqueous solution
To: Research & Development Team From: Technical Applications Group (Senior Scientist Desk) Subject: Technical Guide: Stability & Handling of 3-(4-Bromophenyl)morpholine HCl
Introduction
You are encountering stability or solubility issues with 3-(4-Bromophenyl)morpholine Hydrochloride (CAS: 1955506-61-2 / Generic Scaffold). This compound belongs to the class of 3-aryl morpholines , a structural motif common in monoamine transporter inhibitors (e.g., Phenmetrazine analogs).
While the morpholine ring is generally robust, the 3-position substitution creates a "benzylic-like" center alpha to the nitrogen, making this specific scaffold chemically distinct from simple morpholine. This guide addresses the three primary failure modes: Oxidative Degradation , pH-Induced Precipitation , and Photolytic Debromination .
Part 1: Critical Stability Mechanisms
The stability of this compound in aqueous solution is governed by two competing forces: Benzylic Oxidation (chemical degradation) and Acid-Base Equilibrium (physical precipitation).
The "Double Activation" Oxidation Pathway
The carbon at position 3 (C3) is chemically vulnerable because it is both benzylic (adjacent to the phenyl ring) and alpha-amino (adjacent to the nitrogen).
-
Mechanism: In the presence of dissolved oxygen and light, the C3 proton can be abstracted, leading to the formation of an imine intermediate. This imine rapidly hydrolyzes in water, causing ring opening and irreversible degradation.
-
Visual Indicator: Solutions turning yellow or brown indicate the formation of N-oxides or conjugated imine degradation products.
Photolytic Instability (The Aryl Bromide)
The 4-bromophenyl moiety is susceptible to homolytic cleavage under UV light.
-
Mechanism: UV photons cleave the C-Br bond, generating a radical pair. This leads to debromination (forming the phenyl analog) or polymerization.
-
Impact: Loss of potency and formation of reactive radical species that accelerate other degradation pathways.
The "Fake" Degradation: pH-Dependent Solubility
Users often mistake precipitation for degradation.
-
The Trap: The HCl salt is highly water-soluble. However, the pKa of the morpholine nitrogen is typically ~7.5–8.5 .
-
The Error: Diluting the stock into a neutral buffer (PBS, pH 7.4) or basic media shifts the equilibrium toward the Free Base , which is lipophilic and poorly soluble in water. This results in immediate cloudiness or "crashing out."
Part 2: Degradation & Troubleshooting Visuals
Figure 1: Degradation Pathways of 3-Aryl Morpholines
This diagram maps the chemical fate of the molecule under stress conditions.
Caption: Figure 1. Competing pathways: pH changes lead to reversible precipitation (Yellow path), while Oxygen and UV light lead to irreversible chemical breakdown (Red paths).
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose the root cause of your solution issues.
Caption: Figure 2. Diagnostic logic for distinguishing between solubility artifacts (pH-driven) and true chemical instability (Oxidation/Light).
Part 3: Frequently Asked Questions (Technical Support)
Q1: My solution turned cloudy immediately after adding it to cell culture media. Is it bad?
Diagnosis: Likely Solubility Crash , not degradation. Mechanism: Cell culture media (DMEM/RPMI) is buffered to pH 7.4. When you add the acidic HCl salt stock, the buffering capacity of the media neutralizes the HCl. The compound converts to its Free Base form, which is hydrophobic and precipitates. Solution:
-
Pre-dissolve in DMSO: Prepare a 1000x stock in pure DMSO.
-
Slow Addition: Add the DMSO stock to the media while vortexing rapidly to disperse the compound before aggregates form.
-
Limit Concentration: Ensure the final concentration in media does not exceed the solubility limit of the free base (typically < 100 µM).
Q2: The powder in the vial has turned from white to off-white/yellow. Can I still use it?
Diagnosis: Surface Oxidation . Mechanism: The "benzylic" C3 position has reacted with atmospheric oxygen over time. Recommendation:
-
If < 5% yellowing: It may be usable for rough screening but not for IC50 determination or analytical standards.
-
Purification: You can attempt to wash the solid with cold diethyl ether (if the salt is insoluble in ether) to remove the colored organic impurities, but purchasing fresh stock is safer.
-
Prevention: Always store under inert gas (Argon/Nitrogen) at -20°C.
Q3: How do I prepare a stable stock solution for long-term storage?
Protocol:
-
Solvent: Use DMSO or Ethanol (anhydrous). Do not store as an aqueous stock.
-
Concentration: 10 mM to 50 mM.
-
Aliquot: Divide into single-use vials (avoid freeze-thaw cycles).
-
Storage: -20°C or -80°C, protected from light (amber vials or foil-wrapped).
-
Shelf Life: 3–6 months in DMSO at -20°C. Aqueous solutions should be prepared fresh daily .
Q4: Is the compound compatible with autoclaving?
Answer: NO. Reasoning: High heat (121°C) combined with steam will accelerate hydrolysis and oxidation. The HCl salt may also degrade, releasing corrosive HCl vapor. Always filter-sterilize solutions using a 0.22 µm PVDF or PES membrane.
Part 4: Validated Experimental Protocols
Protocol A: Solubility Check (Self-Validation)
Before starting biological assays, validate the solubility in your specific buffer.
-
Prepare a 10 mM stock in DMSO.
-
Aliquot 10 µL of stock into 990 µL of your assay buffer (PBS, HBSS, Media).
-
Vortex for 30 seconds.
-
Visual Inspection: Hold against a dark background. If cloudy, you are above the solubility limit.
-
Centrifugation Test: Spin at 10,000 x g for 5 mins. Measure the UV absorbance of the supernatant. If it is significantly lower than theoretical, the compound has precipitated.
Protocol B: LC-MS Detection of Degradation
Use this method to verify compound integrity.
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acidic pH to keep amine protonated) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (Aryl ring) and MS (ESI+) |
| Expected Mass | [M+H]+ = ~242/244 m/z (Bromine isotope pattern 1:1) |
| Degradant Signals | Imine/Ketone: [M+H-2]+ or [M+H+14]+ (Oxidation products) |
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 46(4), 203-210. (Establishes the pharmacology and structural stability context of phenylmorpholines).
-
Master Organic Chemistry. (2018). "Reactions at the Benzylic Position: Bromination and Oxidation." (Mechanistic grounding for C3-oxidation).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 30483, 4-(4-Bromophenyl)morpholine." (Structural and physicochemical data).
-
Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 3-(4-Bromophenyl)morpholine hydrochloride." (Handling and storage specifications).
Sources
Technical Support Center: Minimizing Side Reactions in Morpholine Precursor Chlorination
Topic: Optimization of N-(2-hydroxyethyl)morpholine chlorination to 4-(2-chloroethyl)morpholine.
Applicable Reagents: Thionyl Chloride (
The Core Challenge: The "Aziridinium Trap"
As a Senior Application Scientist, I often see researchers treat this reaction as a simple alcohol-to-alkyl halide conversion. It is not. You are synthesizing a molecule that contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl chloride) in the same structure.[1]
The primary cause of low yield and "tar" formation is Self-Alkylation (Dimerization) .[1]
Under neutral or basic conditions, the nitrogen lone pair attacks the adjacent electrophilic carbon (via an intramolecular
The Golden Rule: You must maintain the nitrogen in its protonated state (ammonium salt) throughout the entire reaction and storage.
Mechanism & Failure Mode Visualization
Figure 1: The kinetic competition between stable salt formation (Green) and destructive dimerization (Red) via the Aziridinium intermediate.[1]
Reagent Selection & Thermal Management
While
Reagent Comparison Table
| Reagent | Suitability | Key Advantage | Major Risk |
| Thionyl Chloride ( | High | Generates HCl in situ (auto-protection).[1] Clean workup. | Vigorous exotherm; requires gas scrubbing. |
| Phosphoryl Chloride ( | Medium | Good for high-boiling substrates.[1] | Difficult phosphate ester byproduct removal.[1] |
| Oxalyl Chloride | Low | Milder conditions.[2] | Carbon monoxide generation (safety hazard).[1] |
| Conc. HCl / ZnCl2 | Low | Cheap.[1] | Slow kinetics; water promotes hydrolysis.[1] |
Optimized Protocol: The "Salt-First" Strategy
This protocol ensures the amine is protonated before the chlorinating agent reaches high concentrations.
Reagents:
-
N-(2-hydroxyethyl)morpholine (1.0 eq)[1]
-
Thionyl Chloride (1.2 - 1.5 eq)[1]
-
Solvent: Toluene (Preferred for precipitation) or Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Solvation: Dissolve the morpholine precursor in dry Toluene (approx. 5-10 volumes).
-
Cryogenic Addition: Cool the solution to 0°C - 5°C .
-
Why? Controls the initial exotherm and prevents immediate elimination side reactions.
-
-
Controlled Addition: Add
dropwise over 30-60 minutes.-
Observation: A white precipitate (the amine-HCl salt) may form immediately.[1] This is good. Do not add faster than the gas evolution (
) can be vented.
-
-
The Ramp: Once addition is complete, allow to warm to room temperature, then heat to reflux (approx. 80-110°C) for 2-4 hours.
-
Why? The initial salt formation is fast, but the conversion of the alcohol (
) to chloride ( ) requires thermal energy.[1]
-
-
Isolation: Cool to room temperature. The product, 4-(2-chloroethyl)morpholine hydrochloride , will crystallize out of toluene.[1]
-
Filtration: Filter the solid under inert atmosphere (nitrogen) if possible.[1] Wash with cold toluene.[1]
Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown. Is the batch ruined?
Diagnosis: Thermal degradation or Iron contamination.[1]
Explanation: If
-
If the product is still a solid precipitate: Filter it. The dark color is often in the mother liquor. Recrystallize the solid from Ethanol/Isopropanol to remove the color.[1]
-
Prevention:[1][3][4] Use distilled
and strict temperature control (0°C start).[1]
Q2: I neutralized the reaction to extract with ether, but my yield is <20%. Where is my product?
Diagnosis: Dimerization upon free-basing.[1] Explanation: As soon as you add base (NaOH/NaHCO3) to the aqueous layer, the morpholine nitrogen becomes a free amine.[1] It immediately attacks the alkyl chloride on a neighboring molecule (see Figure 1, Path B).[1] The resulting dimer is water-soluble and will not extract into ether.[1] Corrective Action:
-
Do not neutralize during workup. Isolate the product as the Hydrochloride Salt .
-
Only generate the free base in situ during the next reaction step (e.g., by adding excess base to the nucleophilic substitution reaction you are planning next).[1]
Q3: The product is oiling out instead of crystallizing.
Diagnosis: Solvent polarity mismatch or residual
-
If using Toluene: The salt should precipitate.[1] If it oils, induce crystallization by scratching the glass or adding a seed crystal.[1]
-
If using DCM: The salt is partially soluble.[1] Evaporate the DCM to near dryness and add Diethyl Ether or Hexane to force precipitation.
-
Note: Ensure all excess
is removed (vacuum distillation) as it can solubilize the salt.[1]
Q4: Can I use this protocol for other amino alcohols?
Answer: Yes, this "Hydrochloride Protection" strategy applies to most
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for common chlorination failures.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for alkyl halide synthesis using thionyl chloride).
-
Goldstein, S.; Grimee, R.; Hanin, I.; Wulfert, E. Formation and degradation of 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride.[1][5] J. Neurosci.[1] Methods1988 , 23(2), 101–105.[1][5] (Mechanistic insight into aziridinium kinetics).
Sources
- 1. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation and degradation of 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride in aqueous media--a comparative NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: H-NMR Interpretation of 3-(4-Bromophenyl)morpholine Hydrochloride
Executive Summary
Product: 3-(4-Bromophenyl)morpholine Hydrochloride (HCl salt).[1] CAS: 1955506-61-2 (Generic analogue reference). Primary Application: Medicinal chemistry scaffold, chiral building block.
This guide provides a technical breakdown of the proton nuclear magnetic resonance (
Part 1: Structural Logic & Theoretical Prediction
Before interpreting the spectrum, one must understand the structural dynamics that dictate the signals.
The Core Scaffold
The morpholine ring exists in a chair conformation . The introduction of a bulky 4-bromophenyl group at the C3 position locks the ring into a preferred conformation to minimize steric strain (typically placing the aryl group in an equatorial position).
-
Chirality: C3 is a chiral center. In an achiral environment, the protons on C2, C5, and C6 become diastereotopic , meaning geminal protons (e.g., C2-
and C2- ) are magnetically non-equivalent and will couple to each other ( ) and adjacent protons ( ). -
Electronic Environment: The 4-Bromophenyl group exerts a strong inductive effect, while the ammonium cation (
) significantly deshields adjacent protons (C3 and C5).
The Salt Effect (HCl)
The hydrochloride salt protonates the nitrogen (N4), creating a quaternary ammonium species.
-
Consequence 1: Appearance of broad downfield signals (
) in non-exchangeable solvents (DMSO). -
Consequence 2: Significant downfield shift of
-protons (H3, H5) compared to the free base.
Structural Connectivity Diagram (DOT Visualization)
The following diagram illustrates the spin system connectivity and coupling pathways (
Caption: Spin connectivity map showing scalar couplings (
Part 2: Comparative Solvent Study
Choosing the right solvent is the single most important decision when characterizing this salt. The following table compares the spectral performance of the two primary choices.
Table 1: Solvent Performance Comparison
| Feature | DMSO- | D | CDCl |
| Solubility (HCl Salt) | Excellent | Excellent | Poor to Insoluble |
| Ammonium ( | Visible (~9-10 ppm). Critical for confirming salt formation. | Invisible . Exchanges with D (becomes | N/A (Insoluble) |
| Coupling Information | Preserves H-N coupling (H3 often appears as multiplet). | Simplifies H3 (collapses to dd or t). | N/A |
| Resolution | Moderate (viscosity broadens lines slightly). | Good, but HDO peak (~4.79 ppm) may overlap with H3. | N/A |
| Use Case | Full Structural Characterization | Purity Check / Counter-ion Analysis | Free Base Only |
Detailed Analysis of Differences
1. The Ammonium Region (9.0 – 10.5 ppm)
-
DMSO-
: You will observe two broad singlets or a very broad hump corresponding to the protons. Because the nitrogen is chiral (pyramidal inversion is slow/locked in salt), the two protons are diastereotopic and may appear as distinct peaks. -
D
O: This region is silent. The rapid exchange ( ) eliminates the signal.
2. The Chiral Proton (H3) (~4.4 – 4.6 ppm)
-
DMSO-
: The H3 proton couples to H2a, H2b, and the NH protons. This results in a complex multiplet. -
D
O: With the NH coupling removed, the H3 signal simplifies, typically resolving into a clearer doublet of doublets (dd) reflecting only the coupling to the C2 protons.
Part 3: Detailed Spectral Assignment (DMSO- )
Conditions: 400 MHz or higher, 298 K, DMSO-
A. Aromatic Region (7.3 – 7.7 ppm)
The 4-bromophenyl group exhibits a classic AA'BB' system , often appearing as two "roofed" doublets.
-
7.60 – 7.65 ppm (2H, d,
Hz): Protons ortho to the Bromine (H-Ar relative to morpholine). The Bromine is electron-withdrawing, deshielding these protons. -
7.40 – 7.45 ppm (2H, d,
Hz): Protons ortho to the Morpholine ring (H-Ar ).
B. The "Morpholine Forest" (3.0 – 4.6 ppm)
This region is complex due to the overlap of the diastereotopic methylene protons.
-
H3 (Benzylic/Chiral):
4.40 – 4.60 ppm (1H, m)-
Most downfield aliphatic signal due to inductive effects of the Phenyl ring and the adjacent ammonium Nitrogen.
-
Diagnostic Check: Integration must be exactly 1H.
-
-
H2 and H6 (Ether methylenes):
3.80 – 4.10 ppm (4H, complex m)-
These protons are adjacent to Oxygen.[2]
-
Due to the fixed chair conformation, the Axial and Equatorial protons have different chemical shifts.
-
Expect overlapping multiplets. In high-field NMR (600 MHz+), these may resolve into distinct sets of doublets of triplets.
-
-
H5 (Amine methylenes):
3.00 – 3.40 ppm (2H, m)
C. Exchangeable Protons[6][7][8][9]
-
:
9.20 – 10.00 ppm (2H, br s)-
Broad due to quadrupolar relaxation of
N and chemical exchange.
-
Part 4: Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
-
Why: Improper concentration causes line broadening (too concentrated) or poor signal-to-noise (too dilute).
-
Step 1: Weigh 10–15 mg of the HCl salt into a clean vial.
-
Step 2: Add 0.6 mL of DMSO-
(99.8% D).-
Validation: Ensure the solvent ampoule is freshly opened to minimize water content (water peak at 3.33 ppm can obscure signals).
-
-
Step 3: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
Note: HCl salts are hygroscopic. Minimize air exposure.
-
Protocol B: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Scans (NS): 16 or 32 (Sufficient for 10 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons for accurate integration.
Protocol C: Free Base Conversion (For Comparison)
If you need to compare with literature values in CDCl
-
Dissolve 20 mg of salt in 1 mL water.
-
Add 1 mL saturated NaHCO
. -
Extract with 1 mL CDCl
(shake vigorously). -
Separate the organic layer, dry over MgSO
, and transfer to NMR tube.-
Result: The NH peak will move to ~2.0 ppm (singlet), and H3/H5 will shift upfield by ~0.5-1.0 ppm due to loss of the positive charge.
-
Part 5: Workflow Visualization
Caption: Experimental workflow for validating the salt structure via solvent selection.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Standard text for AA'BB' systems and amine salts).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for solvent effects and pulse sequences).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. (Standard reference for residual solvent peaks).
-
Reich, H. J. (2024). "Hans Reich's Collection: NMR Data." University of Wisconsin-Madison. (Authoritative source for chemical shift prediction logic).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 72212778, 3-(4-Bromophenyl)morpholine.[8] (Source for base structural identifiers).
Sources
- 1. chembk.com [chembk.com]
- 2. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. reddit.com [reddit.com]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 3-(4-Bromophenyl)morpholine | C10H12BrNO | CID 72212778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry (LC-MS) identification of 3-(4-Bromophenyl)morpholine HCl
Executive Summary
This guide provides a technical framework for the identification and quantification of 3-(4-Bromophenyl)morpholine HCl (CAS: 1955506-61-2), a halogenated heterocyclic amine often utilized as a scaffold in medicinal chemistry (e.g., phenmetrazine analogs).
The core challenge in analyzing this compound lies in its physicochemical duality: it is a polar hydrochloride salt (requiring specific retention strategies) and contains a bromine substituent (requiring isotopic pattern analysis). This guide compares two primary chromatographic methodologies—Reversed-Phase (C18) versus Hydrophilic Interaction Liquid Chromatography (HILIC) —and details the mass spectral logic required for definitive identification.
Part 1: Chemical Identity & Mass Spectral Theory[1]
Before experimental design, the theoretical mass signature must be established to filter false positives.
The Bromine Isotopic Signature
The most distinct feature of this molecule is the naturally occurring 1:1 ratio of Bromine isotopes (
-
Formula (Neutral):
-
Formula (Protonated
):
| Isotope | Exact Mass (Da) | Abundance | Target m/z ( |
| 78.9183 | 50.69% | 242.018 | |
| 80.9163 | 49.31% | 244.016 |
Critical Identification Criterion: Any peak identified as the target must display this ~1:1 doublet intensity. A singlet at m/z 242 is a false positive (likely a non-brominated contaminant or matrix interference).
Fragmentation Logic (ESI-MS/MS)
In Collision-Induced Dissociation (CID), the morpholine ring is the primary site of fragmentation.
-
Precursor: m/z 242.0 / 244.0
-
Primary Loss: Neutral loss of
(ethylene oxide equivalent) or ring opening is common in morpholines. -
Diagnostic Fragment: The tropylium-like ion or bromobenzyl cation (
) at m/z ~169/171 .-
Note: If the fragment retains the bromine, it must retain the 1:1 isotope pattern. This is a self-validating check.
-
Part 2: Comparative Chromatographic Strategies
The choice of column determines the sensitivity and peak shape. As an HCl salt of a secondary amine, this compound is highly polar and basic.
Comparison: C18 (RP) vs. HILIC
| Feature | Method A: Reversed-Phase (C18) | Method B: HILIC (Silica/Amide) |
| Mechanism | Hydrophobic interaction. | Partitioning into water-enriched layer. |
| Retention | Weak. The polar salt elutes near the void volume ( | Strong. Elutes later, allowing separation from matrix suppressors. |
| Peak Shape | Prone to tailing due to interaction with residual silanols. | Sharp. Excellent symmetry for polar amines. |
| Sensitivity | Moderate. High aqueous content limits ESI desolvation efficiency. | High. High organic content (ACN) enhances ESI desolvation. |
| Recommendation | Use only with High pH buffers (pH > 9) or ion-pairing agents. | Preferred Method for trace analysis or metabolomics. |
Recommendation Logic
-
Choose Method A (C18) if you are screening this compound alongside highly lipophilic drugs and require a "catch-all" method. You must use a high pH buffer (e.g., Ammonium Bicarbonate) to deprotonate the amine and increase retention.
-
Choose Method B (HILIC) for dedicated quantification of this salt. The compatibility with high-organic mobile phases yields a 5-10x increase in signal-to-noise ratio (S/N) in ESI+.
Part 3: Experimental Protocols
Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg 3-(4-Bromophenyl)morpholine HCl in 1 mL Methanol (free base equivalent).
-
Working Standard: Dilute to 100 ng/mL in Mobile Phase B (for HILIC) or Mobile Phase A (for C18) to match initial gradient conditions.
Method B: HILIC Protocol (Recommended)
This protocol maximizes retention and sensitivity for the morpholine salt.
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for focusing)
-
1-6 min: 95% B → 60% B (Linear ramp)
-
6-8 min: 60% B (Wash)
-
8.1 min: 95% B (Re-equilibration)
-
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C (High temp required for salts)
-
Gas Flow: 10 L/min
-
Acquisition: MRM Mode (if TQ) or Full Scan 100-500 Da (if Q-TOF).
Part 4: Visualizations
Analytical Workflow
The following diagram outlines the logical flow from sample prep to data validation, highlighting the critical decision points.
Figure 1: Analytical workflow emphasizing the critical isotope validation step.
Fragmentation Pathway
A simplified visualization of the expected fragmentation logic used for confirmation.
Figure 2: Fragmentation logic. The retention of the Br doublet in fragments is the key validation marker.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Morpholine Mass Spectrum and Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- McCalley, D. V. (2017). Analysis of the Cationic Functionality in Hydrophilic Interaction Liquid Chromatography. Journal of Chromatography A. (General reference for HILIC mechanism of amines).
Sources
A Comparative Guide to the Characterization of 3-(4-Bromophenyl)morpholine Hydrochloride: Beyond the Melting Point
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and quality. For a novel compound such as 3-(4-Bromophenyl)morpholine hydrochloride, establishing a robust analytical profile is paramount. While the melting point has long served as a fundamental indicator of purity, a multi-faceted approach employing a suite of analytical techniques provides a more comprehensive and reliable understanding of the material's properties. This guide presents a comparative analysis of methodologies for the determination of the melting point of 3-(4-Bromophenyl)morpholine hydrochloride, alongside alternative techniques that offer complementary and often more nuanced data.
The Significance of Melting Point in Pharmaceutical Solids
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[1][2] The presence of impurities typically leads to a depression and broadening of the melting range, a phenomenon that has historically been exploited as a simple and rapid indicator of purity.[1][3] Regulatory bodies like the United States Pharmacopeia (USP) and organizations such as ASTM International provide standardized methods for melting point determination to ensure consistency and accuracy.[4][5]
Experimental Protocols: A Multi-Technique Approach
To provide a holistic characterization of 3-(4-Bromophenyl)morpholine hydrochloride, we will explore four key analytical techniques: the traditional capillary melting point method, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Capillary Melting Point Determination (USP <741> / ASTM E324)
This classical method remains a valuable and accessible technique for determining the melting range of a crystalline solid.[3][4][5]
-
Sample Preparation: A small amount of finely powdered 3-(4-Bromophenyl)morpholine hydrochloride is packed into a capillary tube to a height of 2-3 mm.[1][2] Proper packing is crucial for uniform heat transfer.[6]
-
Apparatus Setup: The packed capillary is placed in a calibrated melting point apparatus. The apparatus should be equipped with a controlled heating block and a means of observing the sample.[7]
-
Heating Rate: A preliminary rapid heating can be performed to determine an approximate melting range. For an accurate determination, the heating rate should be slow, typically 1-2 °C per minute, starting from a temperature about 20 °C below the expected melting point.[6][7]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range.[6] For pharmacopeial purposes, the melting range is the interval between the temperature at which the substance begins to collapse or shrink and the temperature at which it is completely melted.[2][4]
Sources
Strategic Crystal Structure Analysis: 3-(4-Bromophenyl)morpholine Hydrochloride
A Comparative Guide to Solid-Form Selection & Absolute Configuration Determination
Executive Summary
In the development of morpholine-based therapeutics, the structural characterization of 3-(4-Bromophenyl)morpholine hydrochloride (3-4-BPM·HCl) represents a critical checkpoint. As a chiral scaffold with a heavy halogen substituent, this compound offers unique advantages in crystallographic analysis compared to its free base or non-halogenated analogs.
This guide objectively compares the HCl Salt Form versus the Free Base Form of 3-(4-Bromophenyl)morpholine, evaluating their performance in stability, crystallizability, and the precision of absolute configuration determination via Single Crystal X-Ray Diffraction (SC-XRD).
Comparative Analysis: HCl Salt vs. Free Base
The choice of solid form dictates the success of downstream drug development. The following analysis contrasts the physicochemical "performance" of the HCl salt against the Free Base, validated by crystallographic principles.
Performance Matrix: Solid Form Suitability
| Feature | Form A: HCl Salt (3-4-BPM·HCl) | Form B: Free Base (3-4-BPM) | Scientific Rationale |
| Crystallizability | High | Moderate | Ionic interactions ( |
| Melting Point | >200°C (Expected) | <100°C (Low) | The lattice energy of the ionic salt is significantly higher, correlating with improved thermal stability. |
| Absolute Config. | Definitive (Flack x ≈ 0.0) | Ambiguous | The combination of Bromine (Z=35) and Chloride (Z=17) provides strong anomalous scattering, allowing precise determination of chirality (R/S). |
| H-Bond Network | 3D Ionic Network | 1D Chains / Dimers | The protonated morpholine nitrogen acts as a strong donor to the chloride anion, creating a robust framework. |
| Hygroscopicity | Low to Moderate | Low | Salts can be hygroscopic, but the hydrophobic bromophenyl group mitigates this risk in the HCl form. |
The "Heavy Atom" Advantage in XRD
For chiral molecules like 3-(4-Bromophenyl)morpholine, determining the absolute configuration (R vs. S enantiomer) is mandatory.
-
Free Base Analysis: Relies solely on the Bromine atom for anomalous dispersion. While possible, the signal is weaker without the chloride counter-ion.
-
HCl Salt Analysis: The presence of two anomalous scatterers (Br and Cl) significantly enhances the Friedel pair differences . This results in a Flack parameter with a lower standard uncertainty (u), providing a legally defensible proof of chirality.
Strategic Protocol: Crystal Growth & Data Collection
To achieve the "High Performance" results described above, the following experimental protocol is recommended. This workflow is designed to maximize crystal quality for the HCl salt.
Step 1: Synthesis & Crystallization
-
Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm in two dimensions).
-
Method: Vapor Diffusion (Anti-solvent).
Protocol:
-
Dissolution: Dissolve 20 mg of 3-(4-Bromophenyl)morpholine HCl in 1.5 mL of Methanol (good solubility). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
-
Setup: Place the methanol solution in a small inner vial (4 mL).
-
Diffusion: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Isopropyl Ether (anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Harvest crystals after 2–5 days. Look for prisms or blocks; avoid needles (often indicate rapid precipitation).
Step 2: Data Collection Strategy
-
Source Selection:
-
Molybdenum (Mo Kα, λ=0.71073 Å): Preferred. The Bromine atom absorbs Copper (Cu) radiation heavily, leading to absorption errors. Mo radiation minimizes absorption while still providing sufficient anomalous signal from Br/Cl.
-
-
Temperature: Collect at 100 K (Cryostream). This reduces thermal motion (atomic displacement parameters), sharpening the high-angle data essential for precise bond lengths (C-Br, C-N).
Structural Decision Logic (Visualization)
The following diagram illustrates the decision pathway for characterizing this specific compound, highlighting the critical role of the Bromine atom.
Figure 1: Strategic workflow for structural elucidation. The HCl salt pathway (green) yields superior confidence in absolute configuration due to enhanced anomalous scattering.
Expected Crystallographic Parameters
Based on the structural analogs (e.g., 3-phenylmorpholine HCl) and the specific "4-bromo" substitution, the following parameters serve as quality control benchmarks for your analysis.
-
Space Group: Likely Monoclinic (
) or Orthorhombic ( ) . These are the most common non-centrosymmetric space groups for chiral salts. -
Unit Cell Volume: Approx. 1100–1300 ų (Z=4).
-
Density (
): Expect 1.45 – 1.55 g/cm³ .-
Note: The heavy Bromine atom significantly increases density compared to the unsubstituted analog (
1.2 g/cm³).
-
-
Key Interactions:
-
Salt Bridge:
distance 3.0–3.2 Å. -
Halogen Bonding: Potential
or interactions, which stabilize the lattice.
-
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(2), 249-259. Link
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database."[1][2][3] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
